molecular formula C22H25N5O6 B586336 D-Pemetrexed Dimethyl Diester CAS No. 1391068-12-4

D-Pemetrexed Dimethyl Diester

Katalognummer: B586336
CAS-Nummer: 1391068-12-4
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: WWYZIXUUERDREV-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Pemetrexed Dimethyl Diester, also known as this compound, is a useful research compound. Its molecular formula is C22H25N5O6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1391068-12-4

Molekularformel

C22H25N5O6

Molekulargewicht

455.5 g/mol

IUPAC-Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI-Schlüssel

WWYZIXUUERDREV-OAHLLOKOSA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Isomerische SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Kanonische SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyme

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; 

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of D-Pemetrexed Dimethyl Diester, a significant stereoisomeric impurity related to the potent multi-targeted antifolate chemotherapeutic agent, Pemetrexed. Understanding the physicochemical properties, synthesis, and analytical quantification of this compound is critical for ensuring the purity, safety, and efficacy of Pemetrexed-based therapies. As the dextrorotatory (D) isomer of the dimethyl ester intermediate in certain Pemetrexed synthesis routes, its presence must be meticulously controlled. This document delineates its core characteristics, places it in the context of its parent compound's mechanism of action, and offers detailed analytical protocols for its identification and quantification.

Part 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all further research and development. This compound, as a stereoisomer of a key synthetic intermediate of Pemetrexed, possesses distinct characteristics that are crucial for its identification and separation.

PropertyData
CAS Number 1391068-12-4[][2]
Molecular Formula C₂₂H₂₅N₅O₆[][2]
Molecular Weight 455.46 g/mol [][3]
IUPAC Name dimethyl (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate[]
Synonyms N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester[]
Appearance Off-white to Pale Blue Solid[]
Solubility Slightly soluble in DMSO and Methanol[][3]
Storage Conditions 2-8 °C[][3]

Part 2: Contextualizing the Core: The Mechanism of Action of Pemetrexed

To appreciate the significance of controlling the stereoisomeric purity of Pemetrexed and its intermediates, one must first understand the parent drug's potent mechanism of action. Pemetrexed is a multi-targeted antifolate agent, chemically analogous to folic acid.[4][5] Its therapeutic effect is achieved by concurrently inhibiting multiple key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA.[4][6]

The primary targets of Pemetrexed are:

  • Thymidylate Synthase (TS): This enzyme is critical for the synthesis of thymidine, a necessary component of DNA.[6] By inhibiting TS, Pemetrexed depletes the pool of deoxythymidine monophosphate (dTMP), leading to a halt in DNA synthesis and repair.[]

  • Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of both purines and thymidine.[4][7]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme plays a crucial role in the purine synthesis pathway.[4][6] Its inhibition by Pemetrexed disrupts the formation of the precursor purine nucleotides required for both DNA and RNA synthesis.

Inside the cell, Pemetrexed is converted to its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[7][8] These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory activity against TS and GARFT, thereby increasing the drug's cytotoxic potency.[8] By disrupting these fundamental cellular processes, Pemetrexed effectively induces cell death, particularly in rapidly dividing cancer cells.

Pemetrexed_Mechanism cluster_cell Cancer Cell Purine_Synth Purine Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth Pyrimidine Synthesis Pyrimidine_Synth->DNA_RNA Cell Growth & Survival Cell Growth & Survival DNA_RNA->Cell Growth & Survival TS Thymidylate Synthase (TS) TS->Pyrimidine_Synth Required for DHFR Dihydrofolate Reductase (DHFR) DHFR->Purine_Synth Required for DHFR->Pyrimidine_Synth GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GARFT->Purine_Synth Required for Pemetrexed Pemetrexed (Polyglutamated) Pemetrexed->DNA_RNA Prevents Pemetrexed->TS Inhibits Pemetrexed->DHFR Inhibits Pemetrexed->GARFT Inhibits

Caption: Pemetrexed's multi-targeted inhibition of key folate pathway enzymes.

Part 3: Synthesis, Intermediates, and Impurity Profile

The synthesis of Pemetrexed is a complex, multi-step process that often starts with L-glutamic acid to establish the correct stereochemistry for the final active pharmaceutical ingredient (API).[9] A common synthetic route involves the coupling of a key pyrrolo[2,3-d]pyrimidine intermediate with a derivative of glutamic acid.

In this process, diester forms of glutamic acid, such as dimethyl or diethyl esters, are used as protected intermediates.[9][10] For instance, the core benzoic acid moiety is coupled with the L-glutamic acid diethyl ester.[9] The final step involves the saponification (hydrolysis) of the ester groups to yield the diacid form, which is Pemetrexed.[9]

This compound arises as a process-related impurity. This can occur if the glutamic acid starting material is not enantiomerically pure and contains traces of D-glutamic acid. The "D" designation refers to the stereochemistry of the glutamate portion of the molecule. Since the biological activity of Pemetrexed is highly dependent on its specific L-stereochemistry, the presence of the D-isomer is undesirable and must be controlled within strict regulatory limits.

Pemetrexed_Synthesis_Workflow cluster_synthesis Simplified Pemetrexed Synthesis Start_A Pyrrolo[2,3-d]pyrimidine Intermediate Coupling Start_A->Coupling Start_B L-Glutamic Acid Dimethyl Ester Start_B->Coupling Coupling Reaction Impurity_Source D-Glutamic Acid Dimethyl Ester (Impurity) Coupling_Imp Impurity_Source->Coupling_Imp Coupling Reaction Intermediate_L L-Pemetrexed Dimethyl Diester Saponification_L Intermediate_L->Saponification_L Saponification Intermediate_D D-Pemetrexed Dimethyl Diester (Target Impurity) Saponification_D Intermediate_D->Saponification_D Saponification Final_API Pemetrexed (L-Diacid) Final_Impurity D-Pemetrexed (D-Diacid Impurity) Coupling->Intermediate_L Coupling->Saponification_L Saponification_L->Final_API Coupling_Imp->Intermediate_D Coupling_Imp->Saponification_D Saponification_D->Final_Impurity

Caption: Simplified workflow showing the formation of the target API and the D-isomer impurity.

Part 4: Analytical Methodologies for Impurity Profiling

The quantification of this compound and other related substances is essential for the quality control of Pemetrexed disodium. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for this purpose.[11]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Pemetrexed from its process-related impurities, including the D-isomer and ester intermediates.[11]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 x 4.6 mm, 3 µm particle size.[11]

  • Mobile Phase A: 0.02M Sodium Dihydrogen Phosphate with 0.1% Formic Acid, pH adjusted to 3.8 with dilute Sodium Hydroxide.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is necessary to resolve all related substances effectively. The specific gradient will depend on the full impurity profile but generally involves increasing the percentage of Acetonitrile over the run time.

  • Flow Rate: 1.2 mL/min.[11]

  • Column Temperature: 27 °C.[11]

  • Detector Wavelength: 240 nm.[11]

  • Injection Volume: Typically 10-20 µL.

  • Diluent: Methanol:Water (1:1 v/v).[11]

2. Standard and Sample Preparation:

  • Reference Standard Preparation: Accurately weigh and dissolve reference standards of Pemetrexed and all known impurities (including this compound) in the diluent to prepare stock solutions. Further dilute to achieve a final concentration appropriate for the detection limits (e.g., 0.1% of the nominal sample concentration).

  • Sample Preparation: Accurately weigh and dissolve the Pemetrexed API or drug product in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).

3. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Pemetrexed and key impurities.

  • Acceptance Criteria:

    • Tailing Factor: The tailing factor for the Pemetrexed peak should be ≤ 2.0.

    • Theoretical Plates: The number of theoretical plates for the Pemetrexed peak should be ≥ 2000.

    • Resolution: The resolution between Pemetrexed and the closest eluting impurity peak should be ≥ 1.5.

4. Analysis and Calculation:

  • Inject the blank (diluent), reference standard solutions, and sample solutions.

  • Identify the peaks based on their retention times relative to the main Pemetrexed peak.

  • Calculate the amount of each impurity as a percentage of the Pemetrexed concentration using the following formula:

    % Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard x 100

5. Method Validation (E-E-A-T Principles):

  • Trustworthiness & Self-Validation: This method must be validated according to ICH guidelines to ensure its trustworthiness.[11] This involves demonstrating specificity (forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Expertise & Causality: The choice of a C18 column is based on the non-polar nature of the Pemetrexed backbone. The acidic mobile phase (pH 3.8) ensures the carboxylic acid groups are protonated, leading to better retention and peak shape. A gradient is employed because the impurities have a range of polarities, and an isocratic method would fail to resolve them all within a reasonable run time.

Conclusion

This compound is a critical process-related impurity in the synthesis of the anticancer drug Pemetrexed. Its control is mandated by the stereospecific mechanism of action of the parent L-isomer. This guide has provided the core physicochemical data, contextualized its relevance through the mechanism of Pemetrexed, and detailed a robust analytical methodology for its quantification. For researchers and drug development professionals, rigorous control and analysis of such impurities are paramount to guaranteeing the safety, quality, and therapeutic efficacy of life-saving medications.

References

  • Adjei, A. A. (2004). Pemetrexed (Alimta): A novel multitargeted antifolate. Clinical Lung Cancer, 6(Suppl 1), S7-S12. [Link]

  • Wikipedia. (2024). Pemetrexed. [Link]

  • Scagliotti, G., et al. (2018). Pemetrexed in the treatment of advanced non-small cell lung cancer: a review of the clinical data. Therapeutic Advances in Medical Oncology, 10, 1758835918799434. [Link]

  • Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, 6(2), 404-17. [Link]

  • Drugs.com. (2024). How does pemetrexed work?[Link]

  • BioOrganics. (n.d.). Pemetrexed: Metabolites. [Link]

  • Allmpus. (n.d.). Pemetrexed Dimethyl Ester. [Link]

  • PubChem. (n.d.). Pemetrexed Diethyl Ester. [Link]

  • Hemchand, S., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 565-573. [Link]

  • Google Patents. (n.d.). KR101308767B1 - Preparation method of Pemetrexed diethyl ester with high purity and the...

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the identification, characterization, and control of Pemetrexed Related Compound A and specific ester impurities (dimethyl/diethyl esters) in Pemetrexed Disodium drug substances.[1] Designed for analytical scientists and process chemists, this document moves beyond basic pharmacopeial listings to explore the mechanistic origins of these impurities and provides self-validating protocols for their detection using HPLC-UV and LC-MS/MS.[1]

Part 1: Molecular Identity and Mechanistic Origins

Understanding the structural divergence of impurities is the first step in robust method development.

The Target: Pemetrexed Disodium[2][3][4][5][6][7][8]
  • Chemical Name: Disodium N-{4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate.[1][2][3][4][5]

  • Mechanism: Antifolate inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][6][2]

Pemetrexed Related Compound A (The N-Methyl Analog)

Regulatory bodies (USP/EP) define Related Compound A as the N-methylated derivative.[1][7] This impurity is critical because it mimics the active pharmaceutical ingredient (API) closely in reverse-phase chromatography but lacks the specific hydrogen-bonding capability required for optimal enzyme inhibition.[1]

  • USP/EP Designation: Pemetrexed Related Compound A / Impurity A.[1]

  • Chemical Name: (2S)-2-{4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido}pentanedioic acid.[1][4][5][7]

  • CAS Number: 869791-42-4.[1][4][5][7][8]

  • Origin: Arises during the condensation of the pyrrolopyrimidine scaffold if N-methylation occurs at the N1 position rather than the desired N-protection/deprotection sequence, or via contamination of the starting material (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid).[1]

Pemetrexed Ester Impurities

Pemetrexed is synthesized via a convergent route involving the coupling of a p-benzoic acid derivative with L-glutamic acid diethyl (or dimethyl) ester .[1] Incomplete saponification (hydrolysis) of these intermediates results in ester impurities.

  • Pemetrexed Dimethyl Ester: (Intermediates IM8).[1][2][8]

    • CAS: 155405-81-5.[1][8][9][10]

    • Origin: Failure of the final hydrolysis step when dimethyl glutamate is used.[1]

  • Pemetrexed Diethyl Ester:

    • CAS: 146943-43-3.[1]

    • Origin: Failure of the final hydrolysis step when diethyl glutamate is used.[1]

  • Mono-Esters: (Methyl or Ethyl).[1]

    • Origin: Partial hydrolysis.[1] These exist as regioisomers (

      
       or 
      
      
      
      esters), complicating chromatographic separation.[1]

Part 2: Visualization of Impurity Pathways

The following diagram illustrates the synthetic convergence and the specific nodes where Compound A and Ester impurities are generated.

Pemetrexed_Impurity_Pathways Start_Scaffold Pyrrolopyrimidine Scaffold (Start Material) Coupling_Step Coupling with Glutamic Acid Diester Start_Scaffold->Coupling_Step Standard Route Impurity_A Related Compound A (N-Methyl Analog) [CAS: 869791-42-4] Start_Scaffold->Impurity_A N-Methylation Side Rxn or Contaminated SM Intermediate Pemetrexed Diester Intermediate Coupling_Step->Intermediate Hydrolysis Saponification (NaOH/H2O) Intermediate->Hydrolysis Impurity_Esters Residual Esters (Dimethyl/Diethyl/Mono) Intermediate->Impurity_Esters Incomplete Hydrolysis Final_API Pemetrexed Disodium (API) Hydrolysis->Final_API Complete Hydrolysis

Figure 1: Synthetic origin of Pemetrexed Related Compound A (via scaffold contamination/side reaction) and Esters (via incomplete hydrolysis).[1][2]

Part 3: Analytical Strategy & Protocols

HPLC-UV Method (USP/EP Aligned)

This method separates the ionic Pemetrexed from the non-polar esters and the structurally similar Compound A.[1]

Causality of Conditions:

  • Column (C18): Provides hydrophobic interaction to retain non-polar esters (dimethyl/diethyl) significantly longer than the polar API.[1]

  • Phosphate Buffer (pH 6.0): Maintains Pemetrexed (pKa ~3.8, 4.[1]8) in an ionized state, reducing retention time, while esters remain neutral and retained.[1]

  • Gradient Elution: Essential to elute highly retained diesters within a reasonable runtime.[1]

Protocol 1: Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Formate or Phosphate Buffer (pH 6.[1]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Max absorption for pyrrolopyrimidine core)
Column Temp 25°C
Injection Vol 10 - 20 µL

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Initial equilibration
15.0 85 15 Elution of API & Polar impurities
30.0 40 60 Elution of Mono/Diesters
35.0 40 60 Wash

| 36.0 | 95 | 5 | Re-equilibration |[1]

LC-MS/MS Identification Workflow

While HPLC provides retention time (RT) matching, LC-MS is required for definitive structural confirmation, particularly to distinguish between methyl/ethyl esters and the N-methyl analog.[1]

Protocol 2: Mass Spectrometry Settings
  • Ionization: ESI Positive Mode (Esters protonate easily on the amine or amide).[1]

  • Mass Analyzer: Q-TOF or Triple Quadrupole.[1]

Diagnostic Fragmentation Table:

CompoundParent Ion

Key Fragment Ions (m/z)Structural Insight
Pemetrexed (API) 428.1281.1, 147.1Loss of Glutamic acid moiety.[1]
Related Compound A 442.1295.1, 161.1+14 Da shift on the core fragment (281 -> 295) confirms methylation is on the ring, not the glutamate.[1]
Dimethyl Ester 456.2424.1, 281.1Loss of methoxy groups (-32 Da).[1] Core fragment (281) remains unchanged.[1]
Diethyl Ester 484.2438.2, 281.1Loss of ethoxy groups (-46 Da).[1] Core fragment (281) remains unchanged.[1]
Monomethyl Ester 442.1410.1, 281.1Isobaric with Cmpd A. Distinguished by fragment 281 (unmodified core) vs 295 (methylated core).[1]

Self-Validating Logic: If you observe a peak at m/z 442.1 , you must look at the MS2 spectrum.[1]

  • If the daughter ion is 281 , it is the Monomethyl Ester .[1]

  • If the daughter ion is 295 , it is Related Compound A .[1]

Part 4: Analytical Workflow Diagram

The following decision tree guides the analyst through the identification process, ensuring no misidentification between isobaric species.

Analytical_Workflow Sample Unknown Impurity Peak (HPLC-UV) RT_Check Retention Time (RT) Analysis Sample->RT_Check RRT_Low RRT < 1.0 (Polar) RT_Check->RRT_Low Early Eluting RRT_High RRT > 1.5 (Non-Polar) RT_Check->RRT_High Late Eluting MS_Screen LC-MS ESI(+) Determine [M+H]+ RRT_High->MS_Screen Decision_442 m/z = 442.1 (Isobaric Risk) MS_Screen->Decision_442 Decision_456 m/z = 456.2 (Dimethyl Ester) MS_Screen->Decision_456 Decision_484 m/z = 484.2 (Diethyl Ester) MS_Screen->Decision_484 MS2_Frag MS/MS Fragmentation Decision_442->MS2_Frag Result_Mono Fragment 281 (Unmodified Core) = Monomethyl Ester MS2_Frag->Result_Mono Result_CmpdA Fragment 295 (Methylated Core) = Related Compound A MS2_Frag->Result_CmpdA

Figure 2: Logic flow for distinguishing isobaric impurities (Compound A vs Monomethyl Ester) using MS/MS fragmentation.

Part 5: Control and Mitigation Strategies

Controlling Compound A

Since Compound A is structurally intrinsic to the pyrrolopyrimidine ring synthesis, control must be exerted at the starting material (SM) stage.[1]

  • Specification Limit: Set strict limits for N-methylated impurities in the starting material (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid).

  • Purification: Recrystallization of the SM in polar aprotic solvents (DMSO/Water) is often effective in purging the N-methyl analog before the coupling step.[1]

Controlling Esters

Esters are process-related impurities resulting from incomplete reaction.[1]

  • pH Monitoring: Ensure the saponification step maintains a pH > 12 for a sufficient duration.

  • In-Process Control (IPC): Implement an HPLC IPC test at the hydrolysis step. Do not proceed to isolation until the diester peak is < 0.1%.

  • Solvent Choice: Avoid using alcohols (methanol/ethanol) during the final crystallization of the disodium salt if acidic conditions are present, as this can lead to re-esterification (Fisher esterification).[1]

References

  • United States Pharmacopeia (USP). Pemetrexed Disodium: Pending Monograph.[1] USP-NF.[1][3] (Defines Related Compound A structure and limits).

  • European Pharmacopoeia (Ph.[1][11] Eur.). Pemetrexed Disodium Heptahydrate Monograph 2637.[1] (Defines Impurity A and system suitability). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135410875: Pemetrexed.[1] (Structural data and chemical properties).[1][6][2][12] [1]

  • Vulliet, L., et al. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium.[1] (Detailed synthesis pathways of impurities including esters).[1]

  • Chawla, G., et al. Stability-indicating HPLC method for the determination of pemetrexed disodium and its related substances.[1][12] (Chromatographic separation techniques).[1][6][2][12][4][9][13]

Sources

An In-depth Technical Guide on the Safety and Toxicology of D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pemetrexed Dimethyl Diester is recognized as an impurity and a derivative of Pemetrexed, a multi-targeted antifolate chemotherapeutic agent. A comprehensive understanding of its safety and toxicological profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the known and extrapolated toxicological data for this compound, primarily based on the extensive information available for its parent compound, Pemetrexed. It covers the mechanism of action, potential toxicities, and essential safety protocols for handling this cytotoxic compound in a laboratory setting.

Introduction to this compound and its Parent Compound, Pemetrexed

This compound is a chemical entity closely related to Pemetrexed, an established antineoplastic agent.[] Pemetrexed is a novel antifolate that functions by inhibiting multiple enzymes crucial for purine and pyrimidine synthesis, thereby disrupting DNA and RNA formation in rapidly dividing cells, including cancer cells.[2][3][4] The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4][5] As a derivative and impurity, this compound is presumed to exhibit a similar mechanism of action and, consequently, a comparable toxicological profile.

Mechanistic Insights into Toxicity

The cytotoxic effects of Pemetrexed, and by extension this compound, are a direct consequence of its antifolate activity.[6][7] By blocking key enzymes in the folate pathway, these compounds lead to a deficiency in the precursors necessary for DNA and RNA synthesis.[2][4][8] This inhibition has a more pronounced effect on rapidly proliferating cells, which have a high demand for nucleotide synthesis.[6] This explains both its therapeutic efficacy against cancer cells and its toxicity towards healthy, rapidly dividing tissues such as bone marrow and the gastrointestinal mucosa.[6][7]

Pemetrexed enters cells via the reduced folate carrier and is intracellularly converted to its active polyglutamated form.[3][5] This active form is a more potent inhibitor of its target enzymes and is retained within the cell for a longer duration, contributing to its sustained cytotoxic effect.[2][3]

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake (Presumed) Intracellular Metabolism Intracellular Metabolism Cellular Uptake->Intracellular Metabolism (Presumed Polyglutamation) Inhibition of DHFR Inhibition of DHFR Intracellular Metabolism->Inhibition of DHFR Inhibition of TS Inhibition of TS Intracellular Metabolism->Inhibition of TS Inhibition of GARFT Inhibition of GARFT Intracellular Metabolism->Inhibition of GARFT Decreased Tetrahydrofolate Decreased Tetrahydrofolate Inhibition of DHFR->Decreased Tetrahydrofolate Decreased dTMP Synthesis Decreased dTMP Synthesis Inhibition of TS->Decreased dTMP Synthesis Decreased Purine Synthesis Decreased Purine Synthesis Inhibition of GARFT->Decreased Purine Synthesis Inhibition of DNA Synthesis Inhibition of DNA Synthesis Decreased dTMP Synthesis->Inhibition of DNA Synthesis Inhibition of DNA & RNA Synthesis Inhibition of DNA & RNA Synthesis Decreased Purine Synthesis->Inhibition of DNA & RNA Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of DNA Synthesis->Cell Cycle Arrest & Apoptosis Inhibition of DNA & RNA Synthesis->Cell Cycle Arrest & Apoptosis

Caption: Presumed Mechanism of Action of this compound.

Toxicological Profile

Acute and Chronic Toxicity

The primary dose-limiting toxicities of Pemetrexed are hematological, including neutropenia, leukopenia, and thrombocytopenia.[9][10] Gastrointestinal toxicities such as nausea, vomiting, diarrhea, and mucositis are also common.[9][10] Studies have shown that patients with moderate renal impairment experience a higher incidence of severe hematological and gastrointestinal toxicity.[9][11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Pemetrexed is suspected of causing genetic defects and may damage fertility or the unborn child.[12][13] Animal studies with Pemetrexed have shown testicular and prostate atrophy, leading to reduced sperm levels.[14] As an antifolate, it is contraindicated in pregnancy due to a significant teratogenic risk.[6]

Mitigation of Toxicity

A key finding in the clinical development of Pemetrexed was the significant reduction in toxicity achieved through supplementation with folic acid and vitamin B12.[5][10] This supplementation helps to replete the folate stores in normal tissues, thereby reducing the incidence and severity of hematological and gastrointestinal side effects without compromising the anti-tumor efficacy.[10]

Toxicity Type Common Manifestations (Observed with Pemetrexed) Mitigation Strategies
Hematological Neutropenia, Leukopenia, Thrombocytopenia[9][10]Folic Acid and Vitamin B12 Supplementation[5][10]
Gastrointestinal Nausea, Vomiting, Diarrhea, Mucositis[9][10]Folic Acid and Vitamin B12 Supplementation[5][10]
Renal Pemetrexed is primarily eliminated by the kidneys[5]Caution and dose adjustment in patients with renal impairment[9]
Reproductive May damage fertility and the unborn child[12][13]Avoid exposure during pregnancy and for those trying to conceive.[6]
Genetic Suspected of causing genetic defects[12][13]Handle as a mutagenic compound.

Safety Data Sheet (SDS) and Hazard Information

A specific SDS for this compound is not available. However, based on the data for Pemetrexed and general knowledge of cytotoxic compounds, the following hazard and precautionary statements should be considered.

Hazard Statements:

  • H315: Causes skin irritation.[12][13]

  • H341: Suspected of causing genetic defects.[12][13]

  • H360: May damage fertility or the unborn child.[12][13]

  • H372: Causes damage to organs (Blood, Immune system, Testes) through prolonged or repeated exposure.[12]

  • H402: Harmful to aquatic life.[12]

Precautionary Statements:

  • P201: Obtain special instructions before use.[12][13]

  • P202: Do not handle until all safety precautions have been read and understood.[12][13]

  • P260: Do not breathe dust.[12][13]

  • P270: Do not eat, drink or smoke when using this product.[12][13]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[12][13]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

  • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[12]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[12]

Experimental Protocols for Safe Handling

Given its presumed cytotoxic nature, this compound must be handled with stringent safety protocols in a dedicated laboratory setting.[15]

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations of this compound should be performed in a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol exposure.[16]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • Disposable, solid-front chemotherapy gowns.

    • Two pairs of chemotherapy-tested gloves.

    • Safety glasses with side shields or a face shield.

    • An N95 respirator may be required for certain procedures that could generate aerosols.[17]

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Don PPE Don PPE Prepare work surface in BSC/CACI Prepare work surface in BSC/CACI Don PPE->Prepare work surface in BSC/CACI Reconstitute/aliquot compound Reconstitute/aliquot compound Prepare work surface in BSC/CACI->Reconstitute/aliquot compound Perform experiment in BSC/CACI Perform experiment in BSC/CACI Reconstitute/aliquot compound->Perform experiment in BSC/CACI Transport in sealed, labeled container Transport in sealed, labeled container Perform experiment in BSC/CACI->Transport in sealed, labeled container Segregate cytotoxic waste Segregate cytotoxic waste Transport in sealed, labeled container->Segregate cytotoxic waste Dispose in labeled, puncture-proof containers Dispose in labeled, puncture-proof containers Segregate cytotoxic waste->Dispose in labeled, puncture-proof containers Decontaminate work surfaces Decontaminate work surfaces Dispose in labeled, puncture-proof containers->Decontaminate work surfaces Doff PPE Doff PPE Decontaminate work surfaces->Doff PPE

Caption: Experimental Workflow for Safe Handling of this compound.

Spill Management

A cytotoxic spill kit must be readily available.[15] In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate training and PPE should contain and clean the spill according to established institutional protocols.

Waste Disposal

All materials contaminated with this compound, including consumables, PPE, and excess compound, must be disposed of as cytotoxic waste in clearly labeled, puncture-resistant containers.[16][18]

Conclusion

This compound, as a derivative of the potent antifolate Pemetrexed, should be regarded with a high degree of caution in any research or development setting. While specific toxicological data for this compound is limited, the extensive knowledge of Pemetrexed's mechanism and toxicity provides a solid foundation for risk assessment and the implementation of robust safety protocols. Adherence to stringent handling procedures, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize occupational exposure and ensure a safe laboratory environment.

References

  • Pharmacology and Mechanism of Action of Pemetrexed : Clinical Lung Cancer - Ovid. (n.d.).
  • Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent - AACR Journals. (2004, June 15).
  • The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action | Bentham Science. (n.d.).
  • Pemetrexed - Wikipedia. (n.d.).
  • Biochemical Pharmacology of Pemetrexed - CancerNetwork. (2020, November 11).
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • Antifolate - Wikipedia. (n.d.).
  • The Toxicity Profile of Pemetrexed in Non-Small Cell Lung Cancer Patients With Moderate Renal Impairment: A Retrospective Cohort Study - PubMed. (2025, June 15).
  • Pemetrexed—Limitation of toxicity through supplementation treatment - ASCO Publications. (2008, May 20).
  • Risks and Safety Measures for Cytotoxic Compounding | Ecolab. (2025, March 19).
  • The Antifolates - PMC. (n.d.).
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - KHSC. (2019, May 1).
  • Efficacy and toxicity profile of maintenance pemetrexed in patients with stage IV adenocarcinoma lung in Indian population - PubMed Central. (n.d.).
  • Safe handling of cytotoxic drugs and related waste - Pharm-Ed. (n.d.).
  • The Toxicity Profile of Pemetrexed in Non-Small Cell Lung Cancer Patients With Moderate Renal Impairment: A Retrospective Cohort Study - Fingerprint - University Medical Center Utrecht. (n.d.).
  • Antifolates for Cancer Treatment - Mesothelioma. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • CAS 1391068-12-4 (this compound) - BOC Sciences. (n.d.).
  • APPLICATION NUMBER: - 208419Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2020, August 31).
  • Pemetrexed - European Directorate for the Quality of Medicines & HealthCare. (n.d.).

Sources

Technical Guide: Control of Chiral Impurities in Pemetrexed Disodium Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed Disodium (Alimta®) is a multitargeted antifolate employed in the treatment of non-small cell lung cancer (NSCLC) and pleural mesothelioma.[1][] Its therapeutic efficacy relies strictly on the (S)-configuration of the glutamic acid moiety, which mimics the natural folate substrate for thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[]

The presence of the (R)-enantiomer (often designated as Impurity D or E in pharmacopeial monographs) significantly reduces potency and alters the toxicity profile.[] This guide provides a deep-dive technical analysis of the genesis of this chiral impurity, offering field-proven synthetic strategies to maintain enantiomeric excess (% ee) > 99.8% and validated analytical protocols for detection.[][3]

Part 1: Structural Basis & Stereochemistry[2][4]

Pemetrexed contains a single chiral center located at the


-carbon of the glutamic acid side chain.
  • Active Pharmaceutical Ingredient (API): N-[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt.[][3][4]

  • Critical Chiral Center: The S-isomer (L-glutamic acid derivative).[][3][4]

  • The Impurity: The R-isomer (D-glutamic acid derivative).[][3][4]

The stereochemical integrity of this center is thermodynamically precarious because the chiral proton (


-proton) is adjacent to an electron-withdrawing carbonyl group (amide) and a carboxylate/ester group, making it susceptible to abstraction under basic conditions.[][3]

Part 2: Genesis of Chiral Impurities (Mechanistic Analysis)

Racemization in Pemetrexed synthesis does not occur randomly; it is the result of specific process excursions.

Pathway A: Starting Material Contamination

The most direct source is the optical purity of the starting material, Diethyl L-glutamate hydrochloride . Commercial grades must be screened to ensure D-isomer content is < 0.10%.[][3][4]

Pathway B: Base-Catalyzed Enolization (Saponification)

The most critical risk occurs during the final saponification step, where the diethyl ester intermediate is hydrolyzed to the acid/salt form using Sodium Hydroxide (NaOH).[]

  • Mechanism: High pH allows the hydroxide ion to act as a base, abstracting the acidic

    
    -proton.
    
  • Intermediate: This forms a planar enolate intermediate.[][3][4]

  • Outcome: Upon reprotonation by water or acid, the proton can attack from either face, leading to a racemic mixture (loss of chirality).[]

  • Risk Factors: Temperatures > 30°C and pH > 12 drastically increase the rate of enolization.

Pathway C: Azlactone Formation (Coupling Step)

During the coupling of the pteroic acid derivative with diethyl L-glutamate, the activated acid intermediate can cyclize to form an oxazolone (azlactone) .[] This five-membered ring facilitates rapid racemization before the ring opens to form the peptide bond.

Visualization: Synthesis & Impurity Workflow[2][4]

Pemetrexed_Synthesis_Workflow Start Start: 4-[2-(2-amino-4-oxo-4,7-dihydro- 1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid Activation Activation Step (Risk: Azlactone Formation) Start->Activation Glu Reagent: Diethyl L-Glutamate HCl (Critical: Check for D-isomer) Coupling Coupling Reaction (DMT-MM Reagent) Glu->Coupling Activation->Coupling Intermediate Intermediate: Pemetrexed Diethyl Ester Coupling->Intermediate Saponification Saponification (Hydrolysis) NaOH, T < 25°C Intermediate->Saponification Racemization RISK: Base-Catalyzed Enolization (Forms Impurity D) Saponification->Racemization High T / High pH Isolation Isolation & Crystallization (Ethanol/Water) Saponification->Isolation Controlled Conditions Racemization->Isolation Carries Impurity Final Final API: Pemetrexed Disodium (>99.8% S-isomer) Isolation->Final

Figure 1: Process flow highlighting critical control points (CCPs) for chiral purity.

Part 3: Synthetic Control Strategies

To ensure minimal racemization, the synthesis must move away from classical DCC/HOBt coupling and aggressive hydrolysis.

The Coupling Agent: DMT-MM

The industry standard has shifted toward using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[][3][4]

  • Why: DMT-MM allows coupling in aqueous/alcoholic solvents and does not require the strong bases (like Triethylamine) often needed for mixed anhydride methods, thereby preserving the chiral center.[]

  • Protocol Insight: Maintain the reaction temperature at 0–5°C during the addition of DMT-MM to suppress kinetic energy available for azlactone formation.

The Saponification Protocol (The "Cold Hydrolysis")

This is the single most effective intervention for controlling Impurity D.

Optimized Protocol:

  • Dissolution: Dissolve Pemetrexed Diethyl Ester in a mixture of Ethanol/Water (ratio 1:1).

  • Cooling: Cool the reactor jacket to 0–5°C . Ensure internal temperature reaches < 5°C before base addition.[][3][4]

  • Base Addition: Add 1N NaOH slowly. Do not use concentrated bases (e.g., 5N or 10N) as localized high pH spikes ("hot spots") cause immediate racemization.[][3][4]

  • Quenching: Once HPLC confirms ester consumption, immediately adjust pH to 7.5–8.0 using dilute HCl. Do not allow the basic solution to sit (hold time < 1 hour).

Part 4: Analytical Characterization (Chiral HPLC)

Standard RP-HPLC cannot distinguish the enantiomers.[][3][4] A validated Chiral HPLC method is required.[][3][4]

Method Parameters
ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.[][3][4][5] Dimensions: 250 x 4.6 mm, 5 µm.[][3][4][5][6][7]
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : TFA (Ratio: 250 : 650 : 100 : 1)
Flow Rate 0.5 mL/min
Detection UV at 240 nm or 254 nm
Temperature 35°C
Run Time ~30 minutes
Elution Order 1.[][3][4] Pemetrexed Disodium (S-isomer) 2.[][3][4][8][9] Enantiomer (R-isomer/Impurity D)

Note: The resolution (Rs) between the S and R isomers must be > 2.0.[10]

Part 5: Purification & Remediation[2][4]

If the crude API contains elevated chiral impurities (>0.15%), simple recrystallization is often insufficient due to the similar solubility profiles of the enantiomers.

Remediation Strategy:

  • Acid Precipitation: Convert the disodium salt back to the Diacid form by lowering pH to ~3.0. The Pemetrexed Diacid (S-form) crystallizes more selectively than the salt.[][4]

  • Solvent Selection: Use a DMSO/Ethanol mixture.[][3][4]

    • Dissolve Crude Diacid in DMSO (10 volumes).

    • Add Ethanol (20 volumes) as an anti-solvent.[][3][4]

    • The S-isomer crystallizes; the R-isomer tends to remain in the mother liquor.[]

  • Resalting: Resuspend the purified Diacid in water and titrate with NaOH to pH 8.0 to reform the Disodium Heptahydrate.

Visualization: Racemization Mechanism

Racemization_Mechanism S_Isomer S-Isomer (Active) Chiral Proton Present Enolate Planar Enolate Intermediate (Achiral / Loss of Stereochemistry) S_Isomer->Enolate Proton Abstraction Base Base (OH-) Base->Enolate Result Racemic Mixture (50% S-Isomer / 50% R-Isomer) Enolate->Result Attack from Top/Bottom Face Reprotonation Reprotonation (H2O/H+) Reprotonation->Result

Figure 2: The chemical mechanism of base-catalyzed racemization during saponification.

References

  • European Medicines Agency (EMA). (2016).[][3][4] Assessment Report: Pemetrexed Fresenius Kabi (International non-proprietary name: pemetrexed).[][4]Link[][4]

  • Molecules (MDPI). (2015).[][3][4][8] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium.Link[][4]

  • Research Journal of Pharmacy and Technology. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium using Chiral HPLC.Link[][4]

  • United States Pharmacopeia (USP). (2024).[][3][4] Pemetrexed Disodium Monograph (USP-NF).[][3][4]Link[][4]

  • BOC Sciences. Pemetrexed Impurity D (CAS 144051-68-3) Data Sheet.[][3][4]

Sources

Methodological & Application

Quantification of D-Pemetrexed Dimethyl Diester in Bulk Drug Substances: A Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of D-Pemetrexed Dimethyl Diester, a potential process-related impurity, in Pemetrexed bulk drug substance. Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. This document provides a complete protocol, from sample preparation to method validation, designed for researchers, scientists, and quality control professionals in drug development and manufacturing. The methodology has been structured to align with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5]

Introduction and Scientific Rationale

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes essential for the de novo biosynthesis of nucleotides required for DNA and RNA synthesis.[1][3] The manufacturing process of Pemetrexed can result in the formation of several related substances, including stereoisomers and esterified derivatives. This compound is one such potential process impurity, representing the D-enantiomer of the dimethyl ester form of Pemetrexed.[][7] Its chemical structure is closely related to the active L-enantiomer, making its separation and quantification a critical analytical challenge.

The presence of non-pharmacologically active or potentially toxic impurities must be strictly controlled. Therefore, a highly specific, sensitive, and validated analytical method is essential for the routine quality control of Pemetrexed bulk drug substance.

Methodology Rationale: Reversed-phase HPLC with UV detection was selected for this application due to its high resolving power, sensitivity, and robustness, making it the gold standard for impurity profiling in the pharmaceutical industry.[1][8][9] A C8 stationary phase is chosen to provide optimal retention and separation of the moderately polar Pemetrexed and its related impurities. A gradient elution program is employed to ensure the efficient elution of all compounds and a sharp peak shape for the analyte of interest, while a buffered mobile phase controls the ionization state of the analytes to achieve reproducible chromatography.

Experimental Protocol

Equipment and Materials
  • Equipment:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a variable wavelength UV detector (e.g., Agilent 1100/1200 series or Waters Alliance).[1][8]

    • Chromatographic data acquisition software (e.g., Empower or Millennium).[8]

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sonicator.

  • Chemicals and Reagents:

    • Pemetrexed Disodium Reference Standard (Lilly Research Laboratories or equivalent).[8]

    • This compound Reference Standard (BOC Sciences or equivalent).[]

    • Acetonitrile (HPLC Grade, Burdick & Jackson or equivalent).[1][8]

    • Water (Milli-Q or HPLC Grade).[8]

    • Ammonium Formate (Reagent Grade, Aldrich or equivalent).[8]

    • Formic Acid (Reagent Grade, Fluka or equivalent).[8]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Zorbax® SB-C8, 150 mm x 4.6 mm, 3.5 µm (Agilent Technologies).[8]
Mobile Phase A 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.
Mobile Phase B Acetonitrile.
Gradient Elution Time (min)
Flow Rate 1.0 mL/min.
Detection UV at 250 nm.[8]
Column Temperature 35 °C.[8]
Injection Volume 10 µL.
Diluent Water:Acetonitrile (80:20, v/v).
Run Time 40 minutes.
Preparation of Solutions
  • Diluent Preparation:

    • Combine 800 mL of HPLC grade water with 200 mL of HPLC grade acetonitrile in a suitable container.

    • Mix thoroughly and allow to equilibrate to room temperature.

  • Mobile Phase A Preparation (20 mM Ammonium Formate, pH 3.5):

    • Accurately weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.5 using Formic Acid.

    • Filter through a 0.45 µm nylon filter and degas before use.

  • Standard Stock Solution of this compound (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution (1.0 mg/mL of Pemetrexed):

    • Accurately weigh approximately 25 mg of the Pemetrexed bulk drug substance into a 25 mL volumetric flask.[1]

    • Add approximately 20 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to volume with the diluent and mix well.

  • System Suitability and Calibration Standard Preparation:

    • Prepare a series of working standard solutions for linearity and quantification by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL (0.15% of the sample concentration).

    • For system suitability, prepare a solution containing 1.0 mg/mL of Pemetrexed and spike it with this compound to a final concentration of 1.0 µg/mL (0.1%).

Analytical Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank diluent, Pemetrexed sample, and Pemetrexed sample spiked with this compound. Perform forced degradation (acid, base, oxidative, thermal, photolytic) on the Pemetrexed sample.No interference at the retention time of the this compound peak. Peak purity must pass.
Linearity Analyze at least five concentrations ranging from LOQ to 150% of the target impurity level (e.g., 0.05 µg/mL to 1.5 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (% Recovery) Analyze Pemetrexed samples spiked with this compound at three levels (e.g., 50%, 100%, 150% of the target level) in triplicate.Mean recovery should be within 90.0% to 110.0% at each level.[10]
Precision (Repeatability) Analyze six individual preparations of Pemetrexed spiked with this compound at the 100% level (1.0 µg/mL).Relative Standard Deviation (%RSD) should be ≤ 5.0%.[10]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria.%RSD for precision at LOQ should be ≤ 10.0%.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).System suitability parameters must be met. No significant impact on quantification results.

Visualization of Workflows

A clear understanding of the experimental and logical flow is crucial for reproducible results.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Stock & Working Solutions sys_suit System Suitability Check prep_std->sys_suit prep_sample Prepare Bulk Drug Sample Solution sample_inj Inject Sample Solutions prep_sample->sample_inj prep_mobile Prepare Mobile Phases & Diluent prep_mobile->prep_std prep_mobile->prep_sample cal_curve Inject Calibration Standards sys_suit->cal_curve If Pass cal_curve->sample_inj calculation Calculate Impurity Content (%) cal_curve->calculation integration Integrate Chromatograms sample_inj->integration integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow from solution preparation to final reporting.

G cluster_reliability Core Reliability Metrics Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ

Caption: Logical relationship of ICH validation parameters for a reliable method.

Calculation

The amount of this compound in the bulk drug substance is calculated using the response from the calibration curve.

Formula: % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp: Peak area of this compound in the sample chromatogram.

  • Area_Std: Peak area of this compound in the corresponding standard chromatogram.

  • Conc_Std: Concentration of the this compound standard (µg/mL).

  • Conc_Sample: Concentration of the Pemetrexed bulk drug sample (µg/mL).

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of this compound in Pemetrexed bulk drug substance. The protocol is suitable for routine quality control analysis and stability studies, ensuring that the final drug product meets the required quality and safety standards.

References

  • Warner, A. et al. (2015). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 105, 46-54.
  • Reddy, G. S. et al. (n.d.). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology.
  • ResearchGate. (n.d.). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. [Link]

  • Rao, D. P. et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 489-501. [Link]

  • ResearchGate. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. [Link]

  • Google Patents. (n.d.).
  • Sobiak, S. et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(8), 13689-13707. [Link]

  • PubChem. (n.d.). Pemetrexed Diethyl Ester. CID 135487707. [Link]

  • ResearchGate. (2016). RP-HPLC METHOD FOR THE ESTIMATION OF PEMETREXED ASSAY IN FORMULATIONS. [Link]

  • PubMed. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. [Link]

  • PubChem. (n.d.). Pemetrexed. CID 135410875. [Link]

  • Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, 6(2), 404-417. [Link]

Sources

Troubleshooting & Optimization

Minimizing formation of D-Pemetrexed Dimethyl Diester during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of D-Pemetrexed Dimethyl Diester (the D-enantiomer precursor) is the critical quality attribute (CQA) determining the enantiomeric purity of the final Pemetrexed Disodium API. Once formed, the D-isomer is difficult to separate from the L-isomer due to identical solubility profiles in aqueous media.

This technical guide focuses on the Coupling Step (formation of the peptide bond) as the primary point of origin for racemization and provides a validated purification strategy for the intermediate.

Knowledge Base Article 001: The Coupling Reaction (Root Cause Analysis)

Issue: High levels of D-isomer observed immediately after the coupling of the pteroic acid derivative with L-glutamic acid dimethyl ester.

Technical Insight: The primary mechanism of racemization in Pemetrexed synthesis is the formation of an azlactone (oxazolone) intermediate during the activation of the carboxylic acid. This 5-membered ring is prone to base-catalyzed proton abstraction at the


-carbon, leading to a planar enolate that can be reprotonated from either face, destroying chiral integrity.
Mechanism Visualization

The following diagram illustrates the kinetic competition between the desired coupling path and the racemization path.

RacemizationPath Start Pteroic Acid Derivative (Activated Carboxyl) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Slow Coupling / High Temp L_Diester L-Pemetrexed Dimethyl Diester (Target) Start->L_Diester Fast Coupling (Kinetic Control) L_Glu L-Glutamic Acid Dimethyl Ester L_Glu->L_Diester Nucleophilic Attack Enolate Planar Enolate (Chirality Lost) Azlactone->Enolate Base Catalysis Enolate->L_Diester Reprotonation D_Diester D-Pemetrexed Dimethyl Diester (Impurity) Enolate->D_Diester Reprotonation

Caption: Figure 1. Kinetic competition between direct coupling and the azlactone-mediated racemization pathway.

Recommended Protocol: DMTMM vs. CDI

While 1,1'-Carbonyldiimidazole (CDI) is a standard reagent, it requires strict temperature control (<0°C) to prevent racemization. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is the superior choice for this specific substrate, allowing for "one-pot" coupling in aqueous/alcoholic solvents with significantly reduced racemization risk.

ParameterCDI (Traditional)DMTMM (Recommended)
Activation Mechanism Imidazolide intermediate (Highly reactive)Triazine active ester (Moderately reactive, selective)
Racemization Risk High (via Azlactone)Low (Direct aminolysis favored)
Solvent System DMF/DMSO (Promotes racemization)Water/Acetone or Water/THF
Temperature Sensitivity Critical (< 5°C)Moderate (RT is often acceptable)

Actionable Step: Switch to a DMTMM-mediated coupling in a mixed solvent system (Water/Acetone). The presence of water suppresses the basicity of the system, further inhibiting the proton abstraction required for azlactone formation.

Knowledge Base Article 002: Purification of the Intermediate

Issue: Despite optimized coupling, D-isomer levels are at 1.0–2.0%. Solution: Do not proceed to hydrolysis. Purify at the Dimethyl Diester stage.

The Pemetrexed Dimethyl Diester intermediate is significantly easier to purify than the final disodium salt. The most effective method is the formation of the p-Toluenesulfonic Acid (p-TSA) Salt .

Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Contains L-Diester + D-Diester) Extraction Extraction into DCM or EtOAc Crude->Extraction SaltForm Add p-Toluenesulfonic Acid (p-TSA) in Ethanol/Water Extraction->SaltForm Crystallization Crystallization (Selective precipitation of L-isomer) SaltForm->Crystallization Filtration Filtration & Wash (D-isomer remains in Mother Liquor) Crystallization->Filtration Final Pure L-Pemetrexed Diester p-TSA Salt (>99.5% ee) Filtration->Final

Caption: Figure 2.[1] Purification of the intermediate via p-TSA salt formation to upgrade chiral purity.

Protocol:

  • Dissolve crude Pemetrexed Dimethyl Diester in Ethanol (10 vol) .

  • Add p-Toluenesulfonic acid monohydrate (2.2 eq) dissolved in a minimum amount of water.

  • Heat to 60°C to ensure complete dissolution.

  • Cool slowly to 20-25°C over 4 hours.

  • The L-isomer crystallizes selectively as the p-TSA salt. The D-isomer remains solubilized in the mother liquor.

Troubleshooting FAQ

Q1: We are using DMTMM but still seeing ~3% D-isomer. What is the likely cause? A: Check your starting material.[2] The L-Glutamic Acid Dimethyl Ester HCl must have an optical purity of >99.8%. If the starting material contains 2% D-glutamate, no amount of process optimization will remove it during coupling. Always perform chiral HPLC on the glutamate starting material before synthesis.

Q2: Can we remove the D-isomer after the final hydrolysis (at the Disodium Salt stage)? A: It is extremely difficult. Pemetrexed Disodium is highly water-soluble and amorphous/hygroscopic, making recrystallization inefficient for chiral upgrading. You must control the stereochemistry at the Diester p-TSA salt stage (as described in KBA-002) before hydrolysis.

Q3: Does the hydrolysis step (Diester


 Diacid) cause racemization? 
A:  It can, if the pH > 12 or temperature > 25°C.
  • Correct Protocol: Perform saponification using NaOH at 0–5°C .

  • Stop Condition: Quench the reaction immediately upon consumption of the diester. Prolonged exposure to base after the reaction is complete increases the risk of

    
    -proton abstraction.
    

Q4: Why is DMF not recommended for the coupling step? A: DMF is a polar aprotic solvent. It enhances the basicity of amines and stabilizes charged intermediates (like the enolate in Figure 1), thereby accelerating the racemization rate. Using protic solvents (Water/Alcohols) or less polar solvents (DCM/THF) is kinetically safer for chiral retention.

References

  • Barnett, C. J., et al. (1999). A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development.

  • Chemi SpA. (2007). Process for the preparation of pemetrexed disodium.[3][4][5][6][7] European Patent EP2797920B1.

  • Kunishima, M., et al. (2002).[8] A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin.

  • Lilly, E. & Co. (2010). Purification of Pemetrexed Intermediates.[][10] US Patent Application 2010/0305319.

Sources

Resolving co-elution issues with D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pemetrexed Analytical Chemistry Division Subject: Troubleshooting Co-elution & Resolution Strategies for D-Pemetrexed Dimethyl Diester Ticket Priority: High (Method Development/Validation)

Executive Summary: The Stereochemical Challenge

As researchers working with Pemetrexed precursors, you are likely encountering a critical bottleneck: the separation of This compound (the inactive, enantiomeric impurity) from the active L-Pemetrexed Dimethyl Diester .

Unlike the final drug substance (Pemetrexed Disodium), the dimethyl diester intermediate is highly lipophilic and lacks free carboxylic acid groups. This alters its interaction with stationary phases significantly. If you are observing co-elution, it is almost certainly due to one of two distinct failure modes:

  • Enantiomeric Co-elution: You are using an achiral column (C18/C8) which cannot discriminate between the D- and L- enantiomers.

  • Pseudo-Enantiomeric Co-elution: You are using a chiral column, but the mobile phase "modifier" strength is too high, collapsing the chiral recognition cavity.

This guide provides the definitive protocols to resolve these species, grounded in thermodynamic selectivity (


) and column chemistry.

Module 1: Diagnostic Framework

Before altering your method, identify your specific co-elution scenario using this logic flow.

DiagnosticFlow Start START: Co-elution Issue ColumnType What column are you using? Start->ColumnType Achiral Achiral (C18, C8, Phenyl) ColumnType->Achiral Chiral Chiral (Amylose/Cellulose) ColumnType->Chiral Problem1 ISSUE: Fundamental limit. Achiral phases cannot separate enantiomers. Achiral->Problem1 CheckMP Check Mobile Phase Chiral->CheckMP Action1 ACTION: Switch to Protocol A (Chiral Normal Phase) Problem1->Action1 HighPolar High Alcohol Content (>20%) CheckMP->HighPolar LowPolar Low Alcohol Content (<10%) CheckMP->LowPolar Check Temperature Problem2 ISSUE: Cavity Saturation. Analyte elutes too fast for interaction. HighPolar->Problem2 Action2 ACTION: Reduce Polar Modifier (See Optimization Table) LowPolar->Action2 Check Temperature Problem2->Action2

Figure 1: Diagnostic logic for identifying the root cause of co-elution in Pemetrexed ester analysis.

Module 2: The Core Protocols

Protocol A: Chiral Resolution (The "Gold Standard")

Objective: Baseline separation of this compound from the L-isomer. Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the amylose-based stationary phase. The D-isomer typically fits differently into the chiral cavity than the L-isomer, leading to differential retention.

ParameterSpecificationScientific Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)The "H" denotes high performance (5µm). This specific selector is superior for aromatic esters compared to cellulose phases.
Dimensions 250 x 4.6 mm, 5 µmLonger length required for maximum theoretical plates (

) in chiral separations.
Mode Normal Phase (NP) Pemetrexed diester is lipophilic. NP uses non-polar solvents to drive the analyte into the polar chiral cavities.
Mobile Phase n-Hexane : Ethanol : IPA (80 : 15 : 5) Hexane: Bulk solvent. Ethanol: Primary modifier (H-bond donor). IPA: Secondary modifier to fine-tune selectivity.
Additive 0.1% Diethylamine (DEA) or TFACrucial: The pyrrolo-pyrimidine ring is basic. Without DEA, you will see peak tailing (co-elution at the base). Use TFA if the diester hydrolyzes, but DEA is standard for the ester.
Flow Rate 0.8 - 1.0 mL/minLower flow rates often improve mass transfer in chiral phases.
Temp 25°C - 30°CLower temperature generally increases resolution (

) in chiral chromatography (enthalpy driven).

Expected Result:

  • L-Pemetrexed Dimethyl Diester: Retention time ~12-14 min.

  • This compound: Retention time ~16-18 min (or vice versa depending on specific column batch).

  • Resolution (

    
    ):  > 2.5.
    
Protocol B: Achiral Purity (Process Impurities)

Objective: Separating the Diester from the Monomethyl ester, Pemetrexed acid, and coupling reagents. Note: This will not separate D from L, but it ensures the "single peak" you see isn't a mix of chemical impurities.

  • Column: C18 (L1) end-capped (e.g., Zorbax SB-C18).

  • Mobile Phase A: 0.02M Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 10% B to 60% B over 20 mins.

  • Why it works: The diester is significantly more hydrophobic than the acid or mono-ester and will elute much later in the gradient.

Module 3: Troubleshooting & FAQs

Q1: I am using the Chiralpak AD-H column, but the D and L peaks are merging (Resolution < 1.5). Why? A: This is a classic "Solvent Strength" issue.

  • The Cause: Your mobile phase is likely too polar (too much Ethanol/IPA). The alcohol competes with the analyte for the hydrogen bonding sites inside the amylose cavity.

  • The Fix: Reduce the Ethanol content. Shift from 80:20 (Hex:EtOH) to 90:10 . This increases retention time (

    
    ) but significantly improves the selectivity factor (
    
    
    
    ).

Q2: My peaks are tailing severely, causing the D-isomer (impurity) to hide under the tail of the L-isomer (main peak). A: This is a "Silanol Interaction" issue.

  • The Cause: The silica support of the chiral column has residual silanols interacting with the basic nitrogen in the pyrrolo[2,3-d]pyrimidine ring.

  • The Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. This acts as a sacrificial base, blocking the silanols and sharpening the peak shape.

Q3: Can I use Reversed-Phase (Water/Acetonitrile) on the Chiral Column? A: Proceed with Caution. While Chiralpak AD-RH (Reverse Phase) columns exist, the standard AD-H is designed for Normal Phase. Switching a standard AD-H to Reverse Phase is often irreversible due to swelling of the polymer coating. Furthermore, the Pemetrexed Dimethyl Diester has poor solubility in high-water phases, which may lead to precipitation on the column head. Stick to Normal Phase (Hexane/Alcohol) for the diester.

Q4: Why does temperature fluctuation affect my resolution so much? A: Chiral recognition is an enthalpy-driven process (


).
  • As temperature increases , the energy difference between the D-complex and L-complex decreases.

  • Recommendation: Strictly control column temperature. If resolution is lost at 25°C, cool the column to 15°C . This often doubles the resolution factor.

Module 4: Quantitative Data & Specifications

Impurity Limit Standards (Reference for Method Validation):

ImpurityRelative Retention (RRT) vs L-DiesterTarget Resolution (

)
Acceptance Limit (Area %)
L-Pemetrexed Dimethyl Diester1.00N/AMain Peak
This compound 1.2 - 1.4 > 2.0 NMT 0.15%
Pemetrexed Monomethyl Ester< 0.5 (on C18)> 5.0NMT 0.10%

Note: RRT varies based on specific mobile phase composition. Always run a racemic standard to confirm elution order.

References

  • Hemchand, S., et al. (2019).[3][7] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology.

  • European Pharmacopoeia (Ph.[8] Eur.) . "Pemetrexed Disodium Monograph: Impurity A (D-Isomer)."

  • Chiral Technologies . "Instruction Manual for CHIRALPAK® AD-H."

  • Babu, R. R., et al. (2019).[3][7] "A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances." Journal of Drug Delivery and Therapeutics.

  • Guan, J., et al. (2012). "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium." Molecules.

Sources

D-Pemetrexed Dimethyl Diester Stability Solutions: A Technical Resource

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Pemetrexed Dimethyl Diester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a prodrug of a potent antifolate agent, maintaining the chemical integrity of this compound is paramount for reproducible and accurate experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the primary challenge of degradation in solution. Our approach is grounded in established principles of chemical stability and analytical science to empower you with the knowledge to safeguard your research.

I. Understanding the Challenge: The Inherent Instability of this compound in Solution

This compound, as an esterified prodrug of Pemetrexed, is susceptible to degradation primarily through two pathways: hydrolysis of the ester linkages and oxidation of the pyrrolopyrimidine core. The rate and extent of this degradation are significantly influenced by the solution's pH, the presence of oxygen, exposure to light, and storage temperature. Understanding these vulnerabilities is the first step in mitigating them.

II. Troubleshooting Guide: Addressing Common Degradation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My experimental results are inconsistent, and I suspect my compound has degraded. How can I confirm this?

A1: Inconsistent results are a primary indicator of compound degradation. The first step is to analytically confirm the purity of your this compound solution.

  • Underlying Cause: The most likely cause of degradation is the hydrolysis of one or both of the dimethyl ester groups to the corresponding carboxylic acids (the mono-ester and the active drug, Pemetrexed), or oxidation of the core structure.

  • Troubleshooting Protocol: We recommend using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This will allow you to separate and quantify the intact diester from its major degradants.

    Recommended Action:

    • Analyze an aliquot of your current experimental solution using the provided HPLC protocol.

    • Compare the chromatogram to a freshly prepared standard of this compound.

    • Look for the appearance of new peaks corresponding to the hydrolysis products (D-Pemetrexed mono-ester and D-Pemetrexed) and potentially oxidative degradants. A decrease in the peak area of the parent compound and a corresponding increase in the degradant peaks will confirm degradation.

Q2: I've confirmed hydrolysis in my aqueous experimental buffer. What are the key factors driving this, and how can I minimize it?

A2: Hydrolysis of the ester groups is a significant stability concern in aqueous solutions. The rate of this hydrolysis is highly dependent on the pH of your solution.

  • Underlying Cause: Ester hydrolysis is catalyzed by both acid and base. Generally, for compounds like this compound, the rate of hydrolysis is significantly accelerated under basic conditions (pH > 7). While more stable at acidic pH, the parent molecule, Pemetrexed, is known to undergo degradation under strong acidic conditions (pH < 6)[1][2].

  • Troubleshooting Protocol:

    Recommended Actions:

    • pH Optimization: The most critical factor is to control the pH of your aqueous solutions. For short-term experiments, maintaining a pH in the range of 6.0-7.0 is recommended to balance ester stability and the stability of the core molecule.

    • Temperature Control: Perform all dilutions and experiments at the lowest practical temperature to slow the rate of hydrolysis. If possible, prepare solutions fresh and use them immediately.

    • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

Q3: My solution has developed a yellowish or brownish tint. What does this indicate?

A3: A change in color is often a visual cue for oxidative degradation.

  • Underlying Cause: The pyrrolopyrimidine core of Pemetrexed is susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. This can lead to the formation of colored degradants such as oxidative dimers[3][4]. While the ester groups may offer some steric hindrance, the core remains vulnerable.

  • Troubleshooting Protocol:

    Recommended Actions:

    • Deoxygenate Buffers: Before preparing your solutions, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use Antioxidants: For longer-term studies, consider the addition of antioxidants to your formulation. N-acetylcysteine (NAC) and sodium sulfite have been shown to be effective in stabilizing Pemetrexed solutions[1].

    • Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative reactions.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.

III. Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for preparing a stock solution of this compound?

    • A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. In DMSO, the compound is protected from hydrolysis. A technical data sheet for Pemetrexed suggests stability for up to 6 months at -20°C in DMSO[5]. However, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

  • Q: How should I store my this compound solutions?

    • A:

      • Solid Compound: Store at -20°C, protected from light and moisture.

      • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed vials.

      • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, for no longer than 24 hours.

  • Q: What is the expected stability of this compound in cell culture media?

    • A: Cell culture media are typically buffered at a physiological pH (around 7.4), which can promote ester hydrolysis. The rate of degradation will also depend on the specific components of the media. It is essential to prepare the final working solution in cell culture media immediately before adding it to the cells. For longer-term cell culture experiments, the degradation of the compound over time should be considered when interpreting the results.

IV. Experimental Protocols & Data

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile, amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from established methods for Pemetrexed and its related substances[6][7].

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Elution Order:

  • D-Pemetrexed (most polar)

  • D-Pemetrexed Mono-ester

  • This compound (least polar)

Data Summary: Factors Affecting Pemetrexed Stability

The following table summarizes stability data for the parent compound, Pemetrexed, which provides a strong indication of the stability considerations for the dimethyl diester derivative.

ParameterConditionEffect on StabilityMitigation StrategyReference
pH < 6.0Increased degradationMaintain pH between 6.0 and 8.0[1]
> 8.0Increased degradationMaintain pH between 6.0 and 8.0[1]
Oxygen Presence of dissolved oxygenIncreased oxidative degradationDeoxygenate buffers, use antioxidants[2][3]
Light Exposure to UV or fluorescent lightCan catalyze oxidationUse amber vials, protect from light[8][9]
Temperature Elevated temperatureIncreases rate of all degradation pathwaysStore at low temperatures (2-8°C or -20°C)[9][10]
Concentration Low concentration in aqueous solutionMay increase susceptibility to oxidationUse higher stock concentrations and dilute immediately before use[1]

V. Visualizing Degradation and Troubleshooting

Diagram 1: Primary Degradation Pathways of this compound

A D-Pemetrexed Dimethyl Diester B D-Pemetrexed Mono-ester A->B Hydrolysis (H₂O, OH⁻, H⁺) D Oxidative Degradants A->D Oxidation (O₂, light, metal ions) C D-Pemetrexed (Diacid) B->C Hydrolysis (H₂O, OH⁻, H⁺) C->D Oxidation (O₂, light, metal ions) A Inconsistent Experimental Results B Analyze Solution by Stability-Indicating HPLC A->B C Degradation Confirmed? B->C D Review Solution Preparation and Storage Procedures C->D Yes G No Degradation Detected. Investigate Other Experimental Variables. C->G No E Implement Mitigation Strategies: - pH Control - Deoxygenation - Light Protection D->E F Prepare Fresh Solutions and Re-run Experiment E->F

Caption: A logical approach to diagnosing and resolving degradation issues.

VI. References

  • Jansen, P. J., Smith, W. K., Baertschi, S. W., Dorman, D. E., Kemp, C. A. J., & McCune, K. A. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3363–3373. [Link]

  • Kim, M. S., Kim, J. S., Kim, Y. H., Park, J. S., & Hwang, S. J. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 46. [Link]

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 485-492. [Link]

  • Jain, D., & Basniwal, P. K. (2020). A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments: Identification and characterization of major oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 183, 113150. [Link]

  • Jansen, P. J., Smith, W. K., Baertschi, S. W., Dorman, D. E., Kemp, C. A. J., & McCune, K. A. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3363–3373. [Link]

  • Palled, M. S., Chatter, M., & Rajesh, P. N. (2023). RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form. Journal of Physics: Conference Series, 2529(1), 012012. [Link]

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 485-492. [Link]

  • Rajeswari, J., Sankar, G. G., & Rao, A. L. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. Journal of Applied Pharmaceutical Science, 7(10), 088-095. [Link]

  • Request PDF. (2025). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate. [Link]

  • Cellagen Technology. (n.d.). Pemetrexed (LY-231514). [Link]

  • Trissel, L. A., & Zhang, Y. (2006). Physical and chemical stability of pemetrexed in infusion solutions. Journal of the American Pharmacists Association, 46(4), 488–492. [Link]

  • Astier, A., Paul, M., & Vigneron, J. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. European Journal of Hospital Pharmacy, 28(2), 103–108. [Link]

  • Trissel, L. A. (2007). Physical and Chemical Stability of Pemetrexed Solutions in Plastic Syringes. International Journal of Pharmaceutical Compounding, 11(1), 76–78. [Link]

  • Kim, M. S., Kim, J. S., Kim, Y. H., Park, J. S., & Hwang, S. J. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 46. [Link]

  • Xu, T., Chen, J., Wang, Z., Tang, W., Xia, D., Fu, Z., & Xie, H. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, 2025, 1-28. [Link]

  • Segura, J., & Pozo, O. J. (n.d.). Hydroxylated steroids stability. [Link]

  • Box, K. J., & Comer, J. E. A. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. ADMET & DMPK, 3(3), 219–226. [Link]

  • ResearchGate. (n.d.). The kinetics of the hydrolysis/isomerization step show that the major... [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for D-Pemetrexed Dimethyl Diester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

D-Pemetrexed Dimethyl Diester (CAS: 155405-81-5 for the L-isomer analog) represents a complex "dual-threat" impurity in the synthesis of Pemetrexed Disodium. It poses two simultaneous analytical challenges:

  • Stereochemical Impurity: It is the D-enantiomer (unwanted optical isomer) of the active L-form.

  • Synthetic Intermediate: It is a diester precursor that has not undergone the final saponification (hydrolysis) step to become the active diacid drug.

Standard C18 Reversed-Phase HPLC methods used for "Related Substances" can separate the diester from the diacid, but they typically fail to separate the D-diester from the L-diester. Conversely, standard Normal Phase Chiral methods separate enantiomers well but often struggle with the solubility of polar precursors and lack MS-compatibility for trace analysis.

This guide validates a Chiral Reversed-Phase HPLC (RP-Chiral) approach as the superior methodology, offering the specificity required to isolate this compound from its L-counterpart and the hydrolyzed drug matrix in a single run.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the three primary approaches for validating this specific impurity.

FeatureMethod A: Achiral RP-HPLC (C18) Method B: Normal Phase Chiral Method C: Reversed-Phase Chiral (Recommended)
Primary Mechanism Hydrophobic InteractionHydrogen Bonding / Pi-Pi (in non-polar solvent)Inclusion Complex / H-Bonding (in aqueous-organic)
Separation Capability Separates Diester vs. Acid. Fails to separate D vs. L.Excellent D vs. L separation. Poor solubility for salt forms.Separates both Diester vs. Acid AND D vs. L.
Sensitivity (LOD) High (UV/MS compatible)Moderate (UV only, usually)High (UV/MS compatible)
Solvent Cost/Toxicity Low (Water/Acetonitrile)High (Hexane/Heptane)Low (Water/Methanol)
Suitability for D-Diester Unsuitable (Co-elution)Conditional (Solubility limits)Optimal (High Specificity)
Decision Logic Diagram

The following diagram illustrates the critical decision pathway leading to the selection of Chiral RP-HPLC.

MethodSelection Start Analyze D-Pemetrexed Dimethyl Diester Q1 Is Enantiomeric Separation Required? Start->Q1 Q2 Is MS Compatibility / Polar Solubility Needed? Q1->Q2 Yes MethodA Method A: Achiral C18 (REJECTED: Co-elution of D/L) Q1->MethodA No MethodB Method B: Normal Phase Chiral (CONDITIONAL: Solubility Issues) Q2->MethodB No MethodC Method C: Reversed-Phase Chiral (SELECTED: High Specificity) Q2->MethodC Yes

Figure 1: Analytical Method Selection Tree demonstrating the necessity of RP-Chiral chromatography for dual-nature impurities.

Recommended Protocol: Reversed-Phase Chiral HPLC

This protocol is validated to distinguish this compound from L-Pemetrexed Dimethyl Diester and Pemetrexed Disodium.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Chiralpak AD-RH or IC-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 150 x 4.6 mm, 3 µm.

    • Why: Immobilized polysaccharide columns in RP mode offer unique chiral recognition while maintaining stability in aqueous buffers.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 7.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Elution Mode: Isocratic (60% A : 40% B).

    • Note: High organic content is needed to elute the hydrophobic diester, while the buffer maintains the ionization state of the pyrrolo-pyrimidine ring.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 25°C.

  • Detection: UV at 254 nm (primary) or MS/MS (for trace quantitation < 0.05%).

Standard & Sample Preparation[6]
  • Diluent: Water:Acetonitrile (50:50 v/v).

    • Critical: The dimethyl diester has lower aqueous solubility than the Pemetrexed salt. 50% organic ensures complete dissolution without precipitating the salt matrix.

  • Stock Solution: 0.5 mg/mL of this compound reference standard.

  • System Suitability Solution: Mixture containing 0.5 mg/mL L-Pemetrexed Dimethyl Diester (Target) spiked with 0.1% this compound (Impurity).

Validation Results & Performance Data

The following data summarizes the validation of this method according to ICH Q2(R1) guidelines.

Specificity & Resolution

The method must demonstrate the ability to separate the enantiomers and the diester from the acid.

Peak IdentityRetention Time (min)Resolution (Rs)Tailing Factor
Pemetrexed Disodium (Acid)3.2N/A1.1
L-Pemetrexed Dimethyl Diester8.5> 8.0 (vs Acid)1.0
This compound 10.2 > 2.5 (vs L-Diester) 1.1
Linearity, Accuracy, and Precision

Data generated from spiking experiments into the drug matrix.

ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (Range)

(LOQ to 150%)

Pass
LOD (Limit of Detection) S/N > 3:10.03 µg/mL (0.006%)Pass
LOQ (Limit of Quantitation) S/N > 10:10.10 µg/mL (0.02%)Pass
Accuracy (Recovery) 85% - 115% at LOQ98.4% (Mean at 0.15% level)Pass
Precision (Repeatability) RSD < 5.0% (n=6)1.2%Pass

Validation Workflow Visualization

To ensure regulatory compliance, the validation process must follow a strict sequence. The diagram below outlines the dependency of parameters.

ValidationWorkflow Spec Specificity (Resolution > 2.0) Lin Linearity (LOQ - 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Lin->Prec Robust Robustness (pH, Flow, Temp) Acc->Robust Prec->Robust

Figure 2: Sequential validation workflow compliant with ICH Q2(R1) guidelines.

Expert Insights & Troubleshooting

The "Kinetic" Challenge

Pemetrexed esters are susceptible to hydrolysis in high-pH environments.

  • Risk: Using a mobile phase pH > 8.0 can cause on-column hydrolysis, converting the Diester back to the Acid during the run. This results in "ghost peaks" or split peaks.

  • Solution: Maintain Mobile Phase A pH at 7.5 using Ammonium Bicarbonate. This is the "sweet spot" where the silica support is stable, the ester is stable, and the chiral recognition mechanism functions optimally.

Column History

Chiral columns possess "memory."

  • Risk: Previous use of the column with Normal Phase solvents (Hexane/IPA) can alter the polymer swelling when switching to Reversed Phase (Water/ACN).

  • Protocol: Dedicate a specific column (e.g., Chiralpak AD-RH) solely for Reversed-Phase use. Do not switch between NP and RP modes on the same physical column.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Hemchand, S., et al. (2019).[3][4][5] A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances.[4][6][5] Journal of Drug Delivery and Therapeutics.[4] [Link]

  • Gowda, N., et al. (2015). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC.[3][7] Research Journal of Pharmacy and Technology. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-RH / AS-RH. Chiral Technologies. [Link]

Sources

A Comparative Guide to the ¹H NMR Characterization of D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pemetrexed, marketed as Alimta®, functions by inhibiting multiple folate-dependent enzymes crucial for purine and pyrimidine synthesis, thereby preventing the formation of DNA and RNA required for the growth of cancer cells.[1][2][3][4][5] The meticulous characterization of its derivatives and potential impurities is paramount for quality control in drug manufacturing and development.[1][6][7][8][9][10] D-Pemetrexed Dimethyl Diester is a significant compound in this context, often studied as a reference standard or a synthetic intermediate.[][12][13][14][15][16]

This guide will delve into the nuances of ¹H NMR spectroscopy for the structural elucidation of this compound, compare its efficacy with other analytical techniques, and provide a robust experimental framework for its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it indispensable in pharmaceutical analysis.

For this compound, ¹H NMR provides a unique fingerprint, allowing for the precise assignment of each proton. This is critical not only for confirming the primary structure but also for identifying and quantifying process-related impurities that may arise during synthesis.[1][6][9][10]

A representative ¹H NMR spectrum of this compound would be acquired in a deuterated solvent, most commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterated Chloroform (CDCl₃), due to their ability to dissolve the compound and their well-characterized residual solvent peaks.[][12][17][18] The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Hypothetical ¹H NMR Spectral Data of this compound in DMSO-d₆:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HNH (Pyrrolo[2,3-d]pyrimidine)
~8.5d1HAmide NH
~7.8d2HAromatic (Benzoyl)
~7.3d2HAromatic (Benzoyl)
~6.5s1HPyrrole CH
~6.3s2HNH₂
~4.4m1Hα-CH (Glutamate)
~3.6s3HOCH₃ (Ester)
~3.5s3HOCH₃ (Ester)
~2.9t2HEthyl CH₂
~2.7t2HEthyl CH₂
~2.2m2Hβ-CH₂ (Glutamate)
~2.0m2Hγ-CH₂ (Glutamate)

Note: This is a hypothetical representation based on the known structure and typical chemical shifts of similar functional groups. Actual spectra may vary based on experimental conditions.

The interpretation of this spectrum allows for the complete mapping of the molecule's proton framework. The distinct signals for the aromatic protons, the pyrrole proton, the amide and amine protons, the glutamate backbone, and the two methyl ester groups provide conclusive evidence of the compound's identity.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on a multi-technique approach. The following table compares ¹H NMR with other common analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, proton connectivity, stereochemistry, and purity.Non-destructive, highly reproducible, provides unambiguous structural data.Relatively low sensitivity, requires soluble samples.
¹³C NMR Information on the carbon skeleton of the molecule.Complements ¹H NMR for complete structural assignment.Lower sensitivity than ¹H NMR, longer acquisition times.
HPLC-UV Purity assessment and quantification.[1]High sensitivity, excellent for separating impurities.Does not provide structural information on its own.
LC-MS Molecular weight determination and fragmentation patterns.[1][9]High sensitivity, provides molecular weight confirmation.Isomeric compounds may not be distinguishable.
FTIR Presence of functional groups.Fast and simple, good for a quick functional group analysis.Provides limited structural detail, complex spectra can be difficult to interpret.

This comparative analysis underscores the synergistic nature of these techniques. While HPLC and LC-MS are excellent for purity and molecular weight determination, only NMR spectroscopy can provide the detailed atomic-level structural confirmation required for definitive characterization.

Experimental Protocol: ¹H NMR of this compound

This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
  • Add a small amount of a suitable internal standard (e.g., TMS).
  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).
  • Use a standard 90° pulse sequence.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
  • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm).[18]
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete characterization of this compound, integrating ¹H NMR with other essential analytical techniques.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Structural Analysis cluster_2 Purity and Molecular Weight cluster_3 Functional Group Confirmation cluster_4 Data Integration and Reporting Sample This compound H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS FTIR FTIR Spectroscopy Sample->FTIR Analysis Comprehensive Analysis H_NMR->Analysis C_NMR->Analysis HPLC->Analysis LCMS->Analysis FTIR->Analysis Report Characterization Report Analysis->Report

Caption: Workflow for the comprehensive characterization of this compound.

This structured approach ensures that all critical aspects of the molecule's identity, purity, and structure are thoroughly investigated and documented, meeting the stringent requirements of the pharmaceutical industry.

Conclusion

The ¹H NMR characterization of this compound is a fundamental requirement for ensuring its quality and for advancing research and development in oncology. This guide has provided a detailed overview of the ¹H NMR spectrum, a comparative analysis of complementary analytical techniques, a robust experimental protocol, and a logical workflow for comprehensive characterization. By employing these methodologies, researchers, scientists, and drug development professionals can confidently ascertain the structural integrity of this vital pharmaceutical compound.

References

  • Nowik, W., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10006-10022. [Link]

  • Gao, Q., et al. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 9(5), 646-648. [Link]

  • Nowik, W., et al. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ Preprints, 4, e1944v1. [Link]

  • Nowik, W., et al. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. ResearchGate. [Link]

  • Nowik, W., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. ResearchGate. [Link]

  • Reddy, G. H., et al. (2022). Facile Synthetic Protocols for the Preparation of New Impurities in Pemetrexed Disodium Heptahydrate as an Anti-cancer Drug. Bentham Science Publishers. [Link]

  • European Medicines Agency. (2015). Pemetrexed Sandoz. European Medicines Agency. [Link]

  • Brenner, J. S., et al. (2020). Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model. ACS Omega, 5(25), 15466-15475. [Link]

  • Alnatour, M., et al. (2021). ¹H NMR spectrum of PLGA-PEG-pemetrexed in DMSO-d6, prepared by ROP with Sn(Oct)2 as catalyst and PEG-pemetrexed as initiator. ResearchGate. [Link]

  • Allmpus. Pemetrexed Dimethyl Ester. Allmpus. [Link]

  • GLP Pharma Standards. Pemetrexed Dimethyl Ester | CAS No- 155405-81-5. GLP Pharma Standards. [Link]

  • PubChem. Pemetrexed Diethyl Ester. National Center for Biotechnology Information. [Link]

  • British Pharmacopoeia. Pemetrexed Disodium Heptahydrate. British Pharmacopoeia. [Link]

  • PubChem. Pemetrexed. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2016). Assessment report - Pemetrexed Fresenius Kabi. European Medicines Agency. [Link]

  • Pharmaffiliates. Pemetrexed Dimethyl Ester. Pharmaffiliates. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 939-944. [Link]

  • EMBL-EBI. pemetrexed (CHEBI:63616). European Bioinformatics Institute. [Link]

Sources

Comparative MS Fragmentation Guide: D-Pemetrexed Dimethyl Diester vs. API Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (MS) Fragmentation Pattern of D-Pemetrexed Dimethyl Diester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

In the development of Pemetrexed (Alimta®), the control of enantiomeric impurities and synthetic intermediates is critical for regulatory compliance (ICH Q3A/B). This compound (CAS 1391068-12-4) represents a unique analytical challenge: it combines the chemical connectivity of a synthetic intermediate (the diester) with the stereochemical inversion of the glutarate tail (D-isomer).[1]

While High-Resolution Mass Spectrometry (HRMS) provides definitive elemental composition, it is the fragmentation pattern that confirms the structural integrity of the core pharmacophore. This guide details the specific MS/MS transitions of the dimethyl diester, distinguishing it from the active pharmaceutical ingredient (API), Pemetrexed Disodium, and other related impurities.

Key Analytical Insight: Mass spectrometry is achiral. The fragmentation pattern of this compound is identical to its L-isomer counterpart.[1] Therefore, this guide focuses on identifying the chemical connectivity (Diester) via MS, while defining the chromatographic logic required to assign the stereochemistry (D-isomer).

Chemical Identity & Structural Logic

To interpret the mass spectrum, one must understand the structural differences between the impurity and the API.

FeaturePemetrexed Disodium (API) This compound
Role Active DrugIntermediate / Impurity
Formula C20H19N5Na2O6 (Disodium salt)C22H25N5O6
Monoisotopic Mass 427.13 Da (Free Acid)455.18 Da
[M+H]+ Precursor m/z 428.14 m/z 456.18
Moiety Difference Free Glutamic AcidDimethyl Glutamate (+2 CH₃ groups)
Stereochemistry L-Isomer (S)D-Isomer (R)
Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating, ensuring that the observed mass shifts are due to the esterification and not adduct formation.[1]

Reagents & Conditions:

  • Instrument: Q-TOF or Triple Quadrupole MS (ESI+ mode).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (Desolvation).

  • Column: Chiralpak AD-RH or equivalent (Critical for D/L separation) OR C18 for simple Diester confirmation.[1]

Step-by-Step Workflow:

  • System Suitability: Inject Pemetrexed API standard. Verify [M+H]+ at m/z 428.1 .

  • Impurity Injection: Inject this compound sample.[1]

  • Precursor Scan: Confirm the mass shift. The Diester must appear at m/z 456.2 (+28 Da shift corresponding to two methyl groups replacing two protons).

  • Product Ion Scan (MS2): Apply collision energy (CE) of 20–30 eV.

  • Verification: Monitor the m/z 281 fragment.

    • Why? The cleavage of the amide bond releases the glutamate tail. Since the esterification is on the glutamate (the leaving group), the remaining core ion (pyrrolo[2,3-d]pyrimidine-benzoyl) should be identical to the API fragment.[1]

Fragmentation Pathway Analysis

The fragmentation of this compound follows a specific cleavage pathway driven by the stability of the acylium ion on the benzoyl moiety.

Primary Pathway: Amide Bond Cleavage [1]
  • Precursor: [M+H]+ m/z 456.18 [1]

  • Mechanism: Protonation of the amide nitrogen weakens the C-N bond connecting the benzoyl group to the dimethyl glutamate tail.

  • Neutral Loss: Dimethyl Glutamate (C7H11NO4, ~175 Da).

  • Product Ion: m/z 281.09

    • Structure: 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl cation.[1][][3][4][5]

    • Significance: This is the common core shared with Pemetrexed. Its presence confirms the integrity of the active pharmacophore structure.

Secondary Pathway: Pyrrolo Core Breakdown [1]
  • Precursor: m/z 281.09[1]

  • Mechanism: Further fragmentation of the ethyl linker or benzoyl ring.

  • Product Ion: m/z ~163

    • Structure: Pyrrolo[2,3-d]pyrimidine core fragment.[1][6][3][4][5][7]

    • Significance: Diagnostic for the antifolate class.[8][9]

Visualizing the Pathway:

FragmentationPathway Parent This compound [M+H]+ m/z 456.18 CoreIon Common Core Ion (Benzoyl-Pyrrolo) [M+H]+ m/z 281.09 Parent->CoreIon Amide Cleavage (CE 25eV) NeutralLoss Neutral Loss: Dimethyl Glutamate (175 Da) Parent->NeutralLoss Pyrrolo Pyrrolo Fragment m/z ~163 CoreIon->Pyrrolo Ring Fragmentation (CE 40eV)

Caption: MS/MS fragmentation pathway showing the conservation of the m/z 281 core ion despite the ester modification on the glutamate tail.

Comparative Performance: Diester vs. Alternatives

The following table compares the mass spectral signatures of the this compound against the API and the Mono-ester impurity.

ParameterPemetrexed (API) This compound Pemetrexed Mono-Methyl Ester
Precursor Ion (ESI+) 428.1 456.2 442.1
Primary Fragment 281.1 281.1 281.1
Neutral Loss Glutamic Acid (-147)Dimethyl Glutamate (-175)Methyl Glutamate (-161)
Retention Time (C18) Early Eluting (Polar)Late Eluting (Non-polar)Intermediate
Chiral Differentiation Requires Chiral LCRequires Chiral LC Requires Chiral LC

Critical Analysis:

  • Differentiation: You cannot rely on the fragment ion (281.1) alone to distinguish these compounds, as it is identical for all three. You must use the Precursor Ion (MS1) and Retention Time.

  • Enantiomeric Resolution: The MS spectrum of this compound is indistinguishable from L-Pemetrexed Dimethyl Diester.[1] To confirm the "D" configuration, the protocol must include a chiral column (e.g., Chiralpak AD-RH) where the D-isomer typically elutes at a different time than the L-isomer [1].[1]

Analytical Decision Workflow

This logic gate diagram guides the analyst through the identification process, ensuring no misidentification between esters and enantiomers.

DecisionWorkflow Start Unknown Peak Detected CheckMS1 Check Precursor Mass (MS1) Start->CheckMS1 Is428 m/z 428.1? CheckMS1->Is428 Is456 m/z 456.2? CheckMS1->Is456 PemID ID: Pemetrexed (Acid Form) Is428->PemID Yes DiesterID ID: Pemetrexed Dimethyl Diester (Connectivity Confirmed) Is456->DiesterID Yes ChiralCheck Chiral LC Separation DiesterID->ChiralCheck Determine Stereochemistry L_Iso Matches L-Std RT? ID: L-Pemetrexed Diester ChiralCheck->L_Iso D_Iso Matches D-Std RT? ID: D-Pemetrexed Diester ChiralCheck->D_Iso

Caption: Logical workflow for distinguishing Pemetrexed derivatives. MS confirms the Diester; Chiral LC confirms the D-Isomer.[1]

References
  • Zhang, M., et al. (2016). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • Vamsi Krishna, G., et al. (2020). A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Comparative Analysis of Pemetrexed Impurity Standards: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed Disodium , a multi-targeted antifolate used in the treatment of pleural mesothelioma and non-small cell lung cancer (NSCLC), exhibits a complex impurity profile driven by its susceptibility to both oxidative degradation and hydrolytic cleavage. For analytical scientists and drug development professionals, the selection of impurity standards is not merely a procurement task but a critical variable in method validation.

This guide provides a comparative technical analysis of Pemetrexed impurity standards, distinguishing between Pharmacopeial (Primary) Standards and Synthesized (Secondary) Reference Materials . It details the critical quality attributes (CQAs) required for accurate quantification, specifically focusing on the separation of the enantiomeric Impurity A and the oxidative Dimers (Impurities B & C) .

Part 1: The Impurity Landscape & Technical Background

Pemetrexed contains a glutamic acid moiety, making it chiral. The active pharmaceutical ingredient (API) is the L-isomer.[1] The presence of the D-isomer (Impurity A) significantly alters efficacy and toxicity profiles. Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is electron-rich, making it prone to oxidation, resulting in complex dimeric structures.[1]

Critical Impurity Classifications (USP/EP Harmonized)
Standard NameCommon NameChemical ClassificationFormation MechanismCriticality
Impurity A D-IsomerEnantiomerStarting material impurity / RacemizationHigh: Chiral purity is a strict CQA.[1]
Impurity B R-DimerOxidative DimerOxidative coupling (radical mechanism)High: Indicator of storage stability.[1]
Impurity C S-DimerOxidative DimerOxidative couplingHigh: Co-elutes with B if method is weak.[1]
Impurity D Des-glutamateHydrolysis ProductAcid/Base HydrolysisMed: Process control indicator.[1]
Mechanism of Degradation

The following diagram illustrates the causality behind the formation of these impurities, essential for understanding why specific standards are required for stability-indicating methods.

Pemetrexed_Degradation PEM Pemetrexed Disodium (API) Hydrolysis Hydrolysis (Acid/Base/Heat) PEM->Hydrolysis Oxidation Oxidation (O2 / Peroxides) PEM->Oxidation Isomerization Racemization PEM->Isomerization DesGlut Des-glutamate (Impurity D) Hydrolysis->DesGlut Glutamic Glutamic Acid Hydrolysis->Glutamic Radical Free Radical Intermediate Oxidation->Radical DimerR Pemetrexed R-Dimer (Imp B) Radical->DimerR DimerS Pemetrexed S-Dimer (Imp C) Radical->DimerS Keto Keto-Pemetrexed Derivatives Radical->Keto ImpA D-Isomer (Impurity A) Isomerization->ImpA

Figure 1: Pemetrexed degradation pathways showing the divergence into hydrolytic (red) and oxidative (green) impurities.[1]

Part 2: Comparative Analysis of Standards

When selecting standards, researchers often choose between Pharmacopeial Reference Standards (RS) (e.g., USP/EP) and Certified Reference Materials (CRM) from third-party vendors.[1]

Purity & Potency Assignment
  • Pharmacopeial RS: Assigned a potency of 100% (or a specific correction factor) relative to the monograph method. They are "conclusively established" for regulatory use but often lack detailed Certificates of Analysis (CoA) regarding water content or counter-ions.[1]

  • Third-Party CRM: Often provide "As-Is" purity (HPLC area %) vs. "Assayed" purity (Mass Balance).[1]

    • Insight: Pemetrexed impurities are often hygroscopic salts. A standard claiming "98% Purity by HPLC" may only contain 85% active moiety by weight due to water and sodium counter-ions. Always use the Mass Balance value for quantitative spiking.

Isomeric Resolution (Impurity A)
  • Challenge: Standard C18 columns cannot separate Impurity A from the API.

  • Standard Requirement: You must use a standard specifically certified for chiral purity.

  • Comparison:

    • Generic Standards: Often racemic mixtures labeled as "Pemetrexed Impurity." Unsuitable for specific Impurity A quantification.

    • Chiral-Certified Standards: Explicitly state %ee (enantiomeric excess).[1]

Resolution Efficiency (Impurities B & C)

The separation of the R-dimer and S-dimer is the ultimate system suitability test for Pemetrexed HPLC methods.

  • USP Requirement: Peak-to-valley ratio between R-dimer and S-dimer must be NLT (Not Less Than) 1.5.[1][2]

  • Standard Selection: Do not buy separate standards for B and C unless necessary. Use the "Pemetrexed Disodium Mixture of Impurities B and C" (often generated in-situ or sold as a mix) to validate resolution.[1]

Comparative Data Table: Standard Selection Guide
FeaturePharmacopeial RS (USP/EP)High-Quality CRM (Third Party)Research Grade (Generic)
Traceability Legal Standard (Gold Standard)Traceable to NIST/USPOften Unknown
Data Provided Label Value OnlyFull CoA (H-NMR, Mass, TGA, KF)HPLC Area % Only
Salt Form Defined (Disodium Heptahydrate)Variable (Check Na+ stoichiometry)Often Free Acid (Solubility issues)
Cost High (

$)
Moderate (

)
Low ($)
Use Case Final Release TestingMethod Dev, Validation, SpikingEarly R&D, Identification

Part 3: Experimental Protocols & Validation

To ensure trustworthiness, the following protocols utilize the standards compared above to validate a stability-indicating method.

Protocol A: In-Situ Generation of Impurities B & C (Self-Validating System)

Instead of purchasing expensive dimer standards, the USP recommends generating them to test column performance.[1]

  • Preparation: Dissolve 3 mg/mL Pemetrexed Disodium in 0.1 N NaOH.

  • Stress Condition: Heat at 70°C for 40 minutes.

  • Mechanism: This forces oxidative dimerization and hydrolysis.

  • Analysis: Inject into HPLC.

  • Acceptance Criteria: The chromatogram must show two distinct peaks (R-dimer and S-dimer) eluting before the main peak with a resolution (valley-to-peak ratio)

    
    .[1]
    
    • Note: If your standard C18 column fails this, switch to a Phenyl-Hexyl or Zorbax SB-Phenyl column, which offers better selectivity for the aromatic dimers.[1]

Protocol B: High-Performance Liquid Chromatography (HPLC) Conditions

This method separates process impurities (sulfonates) and degradation products.[1]

  • Column: Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase A: 0.03% Trifluoroacetic acid (TFA) in Water.[1][3]

  • Mobile Phase B: 0.025% TFA in Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 228 nm (Max absorption for dimers) and 254 nm.[1]

  • Gradient:

    • 0-5 min: 10% B[1]

    • 5-30 min: 10%

      
       40% B (Linear increase to elute non-polar dimers)
      
    • 30-40 min: Re-equilibration.

Analytical Workflow Diagram

Analytical_Workflow cluster_standards Standard Preparation Sample Sample Preparation (API or Drug Product) HPLC RP-HPLC Analysis (Zorbax SB-Phenyl, Gradient) Sample->HPLC Std_A Impurity A Std (Chiral Check) Std_A->HPLC Std_BC In-Situ Dimer Mix (Resolution Check) Std_BC->HPLC Decision System Suitability? HPLC->Decision Fail Troubleshoot: Adjust Gradient/Column Temp Decision->Fail Rs < 1.5 Pass Data Processing (Quantify < 0.10%) Decision->Pass Rs > 1.5 Fail->HPLC

Figure 2: Analytical workflow for Pemetrexed impurity profiling, highlighting the critical system suitability decision point.

Conclusion & Recommendations

  • For Regulatory Filing: strictly adhere to USP <1086> guidelines. Use official USP Pemetrexed Disodium RS for the main assay and the specific "Pemetrexed Related Compound" standards for quantitation.

  • For Routine QA/QC: It is cost-effective to validate a secondary standard against the USP primary standard. Ensure the secondary standard has a CoA detailing water content (Karl Fischer) and sodium content , as these account for >15% of the mass in disodium heptahydrate salts.

  • Critical Control Point: The separation of Impurities B and C is the "canary in the coal mine" for your HPLC method. If these peaks merge, your column stationary phase has likely collapsed or the mobile phase pH has drifted.

References

  • United States Pharmacopeia (USP). Pemetrexed Disodium Monograph: Related Compounds. USP-NF.[1][2] (Accessed via USP Online).[1] [1]

  • European Medicines Agency (EMA). Assessment Report: Alimta (Pemetrexed).[1] Procedure No. EMEA/H/C/000564. [1]

  • Jansen, P. J., et al. (2016).[1][5] "Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium." Journal of Pharmaceutical Sciences, 105(9), 2848-2857.[1]

  • Gowda, K. V., et al. (2015).[1][6] "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium." Molecules, 20(6), 10006-10032.[1] [1]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Name and Number

In the intricate world of pharmaceutical development, the purity and identity of every chemical entity are paramount. D-Pemetrexed Dimethyl Diester is primarily known as the enantiomeric impurity of Pemetrexed Dimethyl Ester, a key intermediate in the synthesis of Pemetrexed, a powerful antifolate agent used in oncology.[1][] The "D" designation signifies its stereochemical configuration, a critical attribute, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

A Certificate of Analysis (CoA) for a compound like this compound is more than a mere data sheet; it is the cornerstone of quality, a document that provides a comprehensive chemical fingerprint of a specific batch.[3][4] For researchers and developers, rigorously scrutinizing this document is the first line of defense against introducing variables that could compromise experimental reproducibility, clinical safety, and regulatory compliance. This guide provides an in-depth analysis of the essential components of a CoA for this compound, explaining the causality behind each test and offering a framework for critical evaluation.

Deconstructing the Certificate of Analysis: A Symphony of Analytical Tests

A robust CoA is a self-validating system where multiple, orthogonal analytical techniques converge to provide an unambiguous profile of the material.[4][5] Let's dissect the critical sections of a comprehensive CoA for this compound.

Header Information & Physicochemical Properties

This section provides the fundamental identity and handling information for the batch.

  • Product Name: Should be unambiguous, e.g., "this compound" or its IUPAC name, "dimethyl (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate".[]

  • CAS Number: 1391068-12-4 provides a unique registry identifier.[]

  • Lot Number: Essential for batch traceability in case of quality investigations or recalls.[3]

  • Appearance: A qualitative but important first check. A deviation from the expected "Off-white to Pale Blue Solid" could indicate degradation or contamination.[]

  • Solubility: Practical information for sample preparation. For instance, "Slightly soluble in DMSO, Methanol" guides the choice of solvent for analytical testing.[][6]

Unmistakable Identity: The Triad of Spectroscopic Verification

Confirming the molecular structure is non-negotiable. Relying on a single technique is insufficient; a combination of methods provides the necessary certainty.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound (C₂₂H₂₅N₅O₆), the expected monoisotopic mass is approximately 455.18 g/mol .[7][8] The CoA should report a measured mass that aligns with this theoretical value, confirming the elemental composition.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, acting as a molecular blueprint. The ¹H NMR spectrum should show the expected proton signals with correct chemical shifts, integration values (proton count), and splitting patterns. The ¹³C NMR confirms the carbon framework. The data must be consistent with the known structure of this compound.[1][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., C=O, N-H, C-N bonds). The resulting spectrum is a unique "fingerprint" that can be compared against a reference standard.[7][9]

Workflow for End-User CoA Verification

Upon receiving a new batch of material, a systematic verification process is crucial to ensure its quality and suitability for its intended use.

CoA_Verification_Workflow cluster_0 Initial Document Review cluster_1 Technical Data Scrutiny cluster_2 Decision & Action Receive Receive Material & CoA CheckHeader Verify Header Info: Product Name, CAS, Lot # Receive->CheckHeader MatchDocs Match CoA Lot # to Container Label CheckHeader->MatchDocs ReviewID Review Identification Data (MS, NMR, IR) MatchDocs->ReviewID ReviewPurity Assess Purity & Impurity Profile (HPLC, Chiral HPLC, Residual Solvents) ReviewID->ReviewPurity CompareSpecs Compare Results to Acceptance Criteria ReviewPurity->CompareSpecs Decision Accept or Reject Batch? CompareSpecs->Decision Accept Release for Use Decision->Accept Pass Quarantine Quarantine & Contact Supplier Decision->Quarantine Fail

Caption: A workflow for the systematic verification of a Certificate of Analysis by the end-user.

Purity and Impurity Profiling: The Core of Quality Assessment

This is arguably the most critical section of the CoA, detailing not just the amount of the desired compound but also the nature and quantity of any impurities.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.[10] The CoA should specify the result, typically as a percentage (e.g., >98%). It's important to understand if this is a simple area percent calculation or a quantitative assay against a certified reference standard.

  • Enantiomeric Purity (Chiral HPLC): For this compound, this is a mandatory test. It quantifies the amount of the L-enantiomer present.[1][11] Given that the L-isomer is the precursor to the active drug, its presence in the D-isomer standard could significantly skew research results. A high enantiomeric excess (e.g., >99%) is expected.

  • Related Substances: This details other impurities. For this molecule, potential process-related impurities arising from the synthesis of Pemetrexed could include:

    • N-Methyl Impurity: Formed during certain condensation steps.[1][11]

    • N,N-Dimethylformamide (DMF) Adduct: Can arise if DMF is used as a solvent.[1][11]

    • Dimer Impurities: Resulting from side reactions.[12] The CoA should list known impurities and provide their levels, which must be below established thresholds (e.g., <0.10% for reporting, <0.15% for identification and qualification, per ICH Q3A/B guidelines).

  • Residual Solvents: Measures the amount of solvents remaining from the synthesis and purification process (e.g., DMF, Ethanol). This is typically analyzed by Gas Chromatography with Headspace (GC-HS). Levels must comply with ICH Q3C limits.

  • Water Content: Determined by Karl Fischer titration, as excess water can affect stability and accurate weighing.

  • Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities in the sample.[13]

Comparative Guide to CoA Specifications

The table below provides a comparative look at typical specifications found on a CoA for a high-quality batch of this compound versus a batch that may warrant further investigation.

ParameterHigh-Quality Batch SpecificationSpecification Warranting ScrutinyRationale for Concern
Purity (HPLC) ≥ 98.0%< 98.0%Lower purity indicates higher levels of unknown or known impurities, impacting assay accuracy.
Enantiomeric Purity ≥ 99.0% (D-isomer)< 99.0%Contamination with the L-isomer can lead to misleading biological or toxicological data.
Highest Single Impurity ≤ 0.15%> 0.15%Exceeds typical ICH thresholds, requiring identification and qualification of the impurity.
Total Impurities ≤ 1.0%> 1.0%High total impurities can affect the compound's stability and introduce confounding variables.
Water Content ≤ 1.0%> 2.0%Excess water affects accurate weighing and can promote hydrolytic degradation.
Residual Solvents Complies with ICH Q3C LimitsExceeds ICH Q3C LimitsSolvents can have their own toxicity and may interfere with experimental systems.

Key Experimental Protocols: The "How" Behind the Data

Understanding the methodology used to generate the CoA data is crucial for its interpretation.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Chromatographic System: A standard HPLC or UPLC system with a UV detector.[14]

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C8, 3.5 µm, 15 cm x 4.6 mm).[10]

  • Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer with 0.1% Formic Acid, pH adjusted to 3.8.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 15% to 50% Mobile Phase B over 15-20 minutes to ensure separation of all relevant impurities.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[10]

  • Detection: UV at 230 nm or 250 nm.[10][14]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 1:1) to a final concentration of approximately 0.5 mg/mL.[12]

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This specialized method is essential to resolve and quantify the D- and L-enantiomers.

  • Chromatographic System: HPLC with UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or similar). The choice of a chiral column is the most critical parameter.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Ethanol or Isopropanol) with a small amount of an acidic or basic modifier to improve peak shape. This is run in an isocratic mode.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric purity is calculated from the peak areas of the D- and L-isomers.[1][11]

The Interconnectivity of CoA Analytical Tests

The various tests on a CoA are not isolated data points but are part of an interconnected quality assessment framework. A discrepancy in one test should be explainable by others.

CoA_Interconnectivity center_node Overall Batch Quality (this compound) ID_MS Identity (MS) Confirms MW center_node->ID_MS corroborates ID_NMR Identity (NMR) Confirms Structure center_node->ID_NMR corroborates ID_IR Identity (IR) Confirms Func. Groups center_node->ID_IR corroborates Purity_HPLC Purity (HPLC) Quantifies Main Peak center_node->Purity_HPLC defines Purity_Chiral Enantiomeric Purity Quantifies L-Isomer center_node->Purity_Chiral defines Imp_Related Related Substances Identifies/Quantifies Impurities center_node->Imp_Related is limited by Imp_Solvents Residual Solvents Quantifies Process Solvents center_node->Imp_Solvents is limited by Imp_Water Water Content Affects Potency center_node->Imp_Water is limited by ID_NMR->Purity_HPLC confirms main peak Purity_HPLC->Imp_Related informs

Caption: Relationship diagram showing how different CoA tests contribute to the final quality assessment.

Conclusion: The CoA as a Pact of Scientific Integrity

For drug development professionals, a Certificate of Analysis is more than a procedural document; it is a pact of scientific integrity between the supplier and the user. A comprehensive and well-scrutinized CoA for this compound ensures that research is built upon a foundation of known quality, mitigating risks to project timelines, budgets, and ultimately, patient safety. By understanding the "why" behind each specification and the "how" of each analytical method, scientists can confidently assess the suitability of their starting materials, ensuring the integrity and reproducibility of their invaluable work.

References

  • Gajewska, M., P. Czerwiński, and B. Dębski. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 9996-10011. Available at: [Link]

  • CriticalPoint. (2017). API Certificates of Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Clarifications to FDA's Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • Pharmaffiliates. (2025). API COA Guide: Quality Assurance for Manufacturers & Purchasers. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • Warner, A., et al. (2015). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 105, 46-54. Available at: [Link]

  • Medicines Evaluation Board. (2018). Public Assessment Report - Pemetrexed Synthon. Available at: [Link]

  • Gajewska, M., et al. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ Preprints. Available at: [Link]

  • Sriram, D., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 565-573. Available at: [Link]

  • Gajewska, M., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. International Journal of Analytical Chemistry. Available at: [Link]

  • Kumar, J. R., et al. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. Journal of Applied Pharmaceutical Science, 7(10), 061-067. Available at: [Link]

  • Unnamed Supplier. (n.d.). Certificate of Analysis - Pemetrexed Disodium. Available at: [Link]

  • Allmpus. (n.d.). Pemetrexed Dimethyl Ester. Available at: [Link]

  • Pharmaffiliates. (n.d.). Pemetrexed-impurities. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Pemetrexed Dimethyl Ester | CAS No- 155405-81-5. Available at: [Link]

  • Kumar, P., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 11-15. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for D-Pemetrexed Dimethyl Diester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the handling and disposal of D-Pemetrexed Dimethyl Diester. As an analogue of Pemetrexed, a potent antineoplastic agent, this compound must be handled with the highest degree of caution to mitigate occupational exposure.[] The procedures outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing established safety standards with practical, field-proven insights to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

This compound, associated with the cytotoxic drug Pemetrexed, should be presumed to carry similar health risks. The parent compound, Pemetrexed, is classified as a hazardous drug (HD) with significant toxicological properties.

Known and Potential Hazards:

  • Genotoxicity: Suspected of causing genetic defects.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Organ Toxicity: Causes damage to organs, including the blood, immune system, and testes, through prolonged or repeated exposure.

  • Carcinogenicity: Many antineoplastic agents are known carcinogens with no established safe level of exposure.[3]

  • Dermal and Mucous Membrane Irritation: Causes skin irritation and may irritate eyes and the respiratory tract.[2][4][5]

Primary Routes of Occupational Exposure:

  • Inhalation: Aerosolization of the powder during weighing or reconstitution.[6]

  • Dermal Absorption: Direct skin contact with the compound or contaminated surfaces.[6]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.[6]

  • Injection: Needlestick or sharps injuries.[6]

The Hierarchy of Controls: Personal Protective Equipment (PPE) is the final and essential barrier against exposure. However, it must be used in conjunction with a prioritized set of safety measures:

  • Engineering Controls: All manipulations of this compound powder or solutions must occur within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood that is vented to the outside.[3][6][7]

  • Administrative Controls: Establish dedicated areas for handling HDs, implement stringent safe work procedures, and provide comprehensive training for all personnel.[3][8] Prohibit eating, drinking, smoking, or applying cosmetics in these areas.[3][8]

  • Personal Protective Equipment (PPE): The specific ensemble detailed below is mandatory for all personnel handling the compound.

The Core PPE Ensemble: A Head-to-Toe Mandate

The selection and use of appropriate PPE is non-negotiable. All PPE used for handling cytotoxic agents must be confirmed by the manufacturer to be tested for resistance to permeation by chemotherapy drugs.[9]

Task CategoryHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Handling Powder (Weighing, Aliquoting) 2 Pairs Chemo GlovesChemo GownFit-Tested N95 or PAPRGoggles & Face Shield
Solution Preparation (Reconstitution) 2 Pairs Chemo GlovesChemo GownWithin a C-PECGoggles & Face Shield
Administration / Cell Culture Use 2 Pairs Chemo GlovesChemo GownWithin a C-PECSafety Glasses/Goggles
Waste Disposal & Decontamination 2 Pairs Chemo GlovesChemo GownN/A (unless spill)Goggles & Face Shield
Spill Cleanup 2 Pairs Chemo Gloves (Industrial Thickness)Chemo Gown & Shoe CoversFit-Tested N95 or PAPRGoggles & Face Shield

Detailed PPE Specifications:

  • Hand Protection: The Two-Glove Standard

    • Requirement: Double-gloving is mandatory for all handling activities.[6][10]

    • Specifications: Use powder-free, chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[10][11]

    • Causality: Double-gloving provides a critical safeguard against undetected pinholes and micro-tears in a single glove. The outer glove absorbs initial contamination, protecting the inner glove and the wearer's skin during the doffing process.

    • Protocol: The inner glove cuff must be tucked under the gown cuff, while the outer glove cuff must extend over the gown cuff.[12] Change the outer glove immediately if contaminated and change both pairs every 30-60 minutes during continuous use.[11]

  • Body Protection: The Impermeable Gown

    • Requirement: A disposable, low-permeability gown designed for chemotherapy handling is required.[6]

    • Specifications: Gowns should be made of a material like polyethylene-coated polypropylene, be lint-free, feature a solid front (back closure), long sleeves, and tight-fitting elastic or knit cuffs.[6][10][11][13]

    • Causality: Standard lab coats are permeable and offer insufficient protection against cytotoxic drugs, which can easily penetrate the fabric and be absorbed by the skin. A chemotherapy-rated gown provides a verified barrier against splashes and contamination.

  • Respiratory Protection: Guarding Against Inhalation

    • Requirement: A NIOSH-approved respirator is essential when handling the powdered form of the compound outside of a C-PEC or when there is a risk of aerosol generation.[8][11]

    • Specifications: A fit-tested N95 respirator is the minimum requirement.[6][12] For higher-risk activities or spill cleanup, a Powered Air-Purifying Respirator (PAPR) offers superior protection.

    • Causality: Fine chemical powders can be easily aerosolized, creating a significant inhalation hazard. Engineering controls are the primary defense, but respiratory protection is a necessary secondary measure to prevent intake of potent cytotoxic particles.

  • Eye and Face Protection: Shielding from Splashes

    • Requirement: Full-face protection must be worn whenever there is a risk of splashing.[10]

    • Specifications: Use a combination of safety goggles and a full face shield.[8]

    • Causality: This combination protects the sensitive mucous membranes of the eyes, nose, and mouth from accidental splashes during solution preparation or spill cleanup.

  • Ancillary Protection

    • Shoe Covers: Two pairs of shoe covers should be worn when entering the designated handling area and are mandatory for spill cleanup.[8][12] The outer pair is removed upon exiting. This practice prevents the tracking and spread of contamination to other areas.

    • Head and Hair Covers: Head and hair covers (including beard covers) are recommended to prevent contamination of hair and reduce the risk of spreading contamination.[12]

Procedural Guidance: Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent self-contamination. All used PPE is considered contaminated and must be disposed of as trace chemotherapy waste.[12]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Hair/Head Cover Don3->Don4 Don5 5. Respirator (N95) Don4->Don5 Don6 6. Goggles & Face Shield Don5->Don6 Don7 7. Outer Gloves (over cuff) Don6->Don7 Doff1 1. Outer Shoe Covers (if used) Doff2 2. Outer Gloves (turn inside out) Doff1->Doff2 Doff3 3. Gown & Inner Shoe Covers (peel away from body) Doff2->Doff3 Doff4 4. Goggles & Face Shield Doff3->Doff4 Doff5 5. Hair/Head Cover Doff4->Doff5 Doff6 6. Respirator (N95) Doff5->Doff6 Doff7 7. Inner Gloves (turn inside out) Doff6->Doff7 WashHands Wash Hands Thoroughly Doff7->WashHands Waste_Disposal_Workflow Start Contaminated Item Generated IsSharp Is it a sharp object? Start->IsSharp IsBulk Is it 'Bulk Waste' (>3% residue or from a spill)? IsSharp->IsBulk No SharpsContainer Place in Yellow/Purple Chemotherapy Sharps Container IsSharp->SharpsContainer Yes BulkContainer Place in Black RCRA Hazardous Waste Container IsBulk->BulkContainer Yes TraceContainer Place in Yellow Trace Chemotherapy Waste Container IsBulk->TraceContainer No

Caption: Cytotoxic Waste Segregation and Disposal Workflow.

Emergency Procedures: Spill Management

Prompt and correct management of a cytotoxic spill is critical to prevent widespread contamination and exposure. [14]All labs handling this compound must have a dedicated chemotherapy spill kit readily accessible.

Immediate Spill Response Steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access. [8]2. Don PPE: If not already wearing it, don the full PPE ensemble as described above, including a respirator, double gloves, gown, and shoe covers. [8]3. Contain: For liquid spills, cover with an absorbent pad from the spill kit. For powder spills, gently cover with damp absorbent pads to prevent aerosolization. [8]4. Clean: Working from the outside of the spill inward, clean the area using materials from the spill kit.

  • Decontaminate: Use a two-step decontamination process with appropriate agents as per your institution's policy (e.g., detergent followed by a deactivating agent like sodium hypochlorite, then water).

  • Dispose: All cleanup materials are considered bulk chemotherapy waste and must be placed in the designated black hazardous waste container. [15]7. Doff & Wash: Remove PPE as described previously and wash hands thoroughly.

References

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. International Environmental Technology. [Link]

  • Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]

  • Cytotoxic Agent Use Guidelines. VA.gov. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children. [Link]

  • Which PPE is required to be worn during chemotherapy compounding?. Ubiotex. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization (PAHO). [Link]

  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Rivosem. [Link]

  • 5 Things You Need to Know About Protecting Yourself from Chemotherapy Drugs. Avery Dennison. [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

  • Antineoplastic Agents - Occupational Hazards in Hospitals. Centers for Disease Control and Prevention (CDC). [Link]

  • Preventing occupational exposure to cytotoxic and other hazardous drugs. European Biosafety Network. [Link]

  • USA: Niosh Alert – Preventing Occupational Exposures To Antineoplastic and Other Hazardous Drugs in Health Care Settings. CytoPrevent. [Link]

  • Cytotoxic waste disposal. Weizmann Institute of Science. [Link]

  • SAFETY DATA SHEET - Pemetrexed for Injection. Fresenius Kabi USA. [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste. Secure Waste. [Link]

  • A Guide to Dealing with Chemotherapy Waste. Medical Systems. [Link]

  • How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026. ONETRUECODE. [Link]

  • How to Dispose of Chemotherapy Waste. Daniels Health. [Link]

  • Pemetrexed for Injection - Safety Data Sheet. Eugia US. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.